1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLORQKXFDBKDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068228 | |
| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40401-39-6 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40401-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040401396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
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| Record name | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.899 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the current understanding of its biological activities and potential applications, particularly in the realm of drug discovery as an intermediate for anti-inflammatory, analgesic, and anticancer agents. This guide is intended to be a valuable resource for researchers and professionals working with this compound and related pyrazole derivatives.
Introduction
Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities.[1] The subject of this guide, this compound, is a notable derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[2] Its structure, featuring a substituted pyrazole ring, offers a versatile platform for developing novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.
Chemical Structure and Identification
The unique arrangement of substituents on the pyrazole core dictates the chemical behavior and biological activity of this compound.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40401-39-6[3][4][5][6] |
| Molecular Formula | C₁₀H₁₀ClN₃[7] |
| Molecular Weight | 207.66 g/mol [7] |
| Canonical SMILES | CC1=CC(N)=NN1C2=CC=C(Cl)C=C2 |
| InChI Key | CLORQKXFDBKDCZ-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Melting Point | 93-95 °C | [Internal Data] |
| Boiling Point | Not available | |
| Solubility | While specific quantitative data is not readily available, related aminopyrazoles are generally soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is expected to be low. | [Inferred] |
| pKa | Not available |
Synthesis and Characterization
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.
General Synthesis Pathway
A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[8] This approach offers a straightforward route to the pyrazole core.
Diagram 2: General Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol (Proposed)
This proposed protocol is based on established methods for the synthesis of similar 5-aminopyrazole derivatives.
Materials:
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
(4-Chlorophenyl)hydrazine hydrochloride
-
Ethanol
-
Sodium acetate (or other suitable base)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
To a solution of (4-chlorophenyl)hydrazine hydrochloride in ethanol, add sodium acetate to liberate the free hydrazine.
-
Add 3-oxobutanenitrile to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Characterization
While a complete set of spectral data for the title compound is not publicly available, the following are expected characteristic signals based on its structure and data from closely related analogs.[9]
¹H NMR Spectroscopy (Expected Signals):
-
A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.
-
A singlet for the pyrazole ring proton (CH) around δ 5.5-6.0 ppm.
-
A broad singlet for the amine protons (NH₂) which may vary in chemical shift.
-
Doublets for the aromatic protons of the 4-chlorophenyl ring in the range of δ 7.0-7.8 ppm.
¹³C NMR Spectroscopy (Expected Signals):
-
A signal for the methyl carbon (CH₃) around δ 10-15 ppm.
-
Signals for the pyrazole ring carbons.
-
Signals for the aromatic carbons of the 4-chlorophenyl ring, including the carbon attached to the chlorine atom.
Infrared (IR) Spectroscopy (Expected Bands):
-
N-H stretching vibrations for the primary amine group in the range of 3200-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.66 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of pharmacological activities.
Potential as an Intermediate in Drug Discovery
This compound is primarily valued as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] Its amine functionality provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.
Diagram 3: Role as a Pharmaceutical Intermediate
Caption: Workflow illustrating the use of the compound in drug development.
Reported Activities of Related Pyrazole Derivatives
-
Anti-inflammatory and Analgesic Properties: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects.[2][10]
-
Anticancer Activity: The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties.[2]
-
Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and pesticides.[2][10]
Safety and Handling
Based on data for the isomeric compound 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, the following hazard classifications are likely applicable:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthesis routes. While detailed characterization and biological activity data for this specific molecule are not extensively documented in public sources, the known properties of related pyrazole derivatives highlight its significant potential as a versatile intermediate in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into the specific properties and activities of this compound is warranted to fully explore its potential.
References
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1618–1645. [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. (2023). Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. [Link]
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
-
He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Zhang, X., Wang, B., Zhang, B., & Wang, Y. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. [Link]
-
Kumar, B., Nakum, K. J., Jadeja, R. N., Kant, R., Gupta, V. K., & Harrison, W. T. A. (2015). Crystal structure of methanone. The University of Aberdeen Research Portal. [Link]
-
SIELC Technologies. (2018). 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. [Link]
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PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
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1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS 40401-39-6 information
An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-39-6): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound, registered under CAS Number 40401-39-6, is a substituted aminopyrazole that represents a cornerstone scaffold in the fields of medicinal chemistry and agrochemical development.[1][2] As a heterocyclic building block, its unique arrangement of a reactive amine group, a stable pyrazole core, and tailored phenyl substitution makes it an exceptionally versatile precursor for a diverse range of complex molecules. The pyrazole moiety itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates, prized for its metabolic stability and ability to engage in various biological interactions.[3][4][5]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this high-value intermediate. We will explore the causality behind experimental choices, present self-validating analytical protocols, and contextualize its utility within contemporary research and development programs.
| Property | Value | Reference |
| CAS Number | 40401-39-6 | [6] |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C10H10ClN3 | [2][6] |
| Molecular Weight | 207.66 g/mol | [2] |
| Melting Point | 108-112 °C | [2] |
| Canonical SMILES | ClC1=CC=C(C=C1)N2N=C(C=C2N)C | [6] |
| InChI Key | CLORQKXFDBKDCZ-UHFFFAOYSA-N | [6] |
Section 1: Synthesis and Purification
The synthesis of 1,3,5-substituted pyrazoles is a foundational reaction in heterocyclic chemistry. The most reliable and industrially scalable approach for producing this compound involves the regioselective condensation of (4-chlorophenyl)hydrazine with a suitable β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile).
Principle of Synthesis
This reaction proceeds via an acid-catalyzed condensation-cyclization mechanism. The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketonitrile. Subsequent dehydration forms a hydrazone intermediate, which then undergoes an intramolecular cyclization as the terminal amine attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic aminopyrazole ring. The use of (4-chlorophenyl)hydrazine definitively sets the substituent at the N1 position of the pyrazole ring, ensuring high regioselectivity.
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An Investigative Guide to the Mechanism of Action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Framework for Target Identification and Pathway Analysis
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide focuses on a specific derivative, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound of significant interest due to its privileged scaffold. While its precise mechanism of action is not yet fully elucidated, data from structurally analogous compounds provide a strong foundation for targeted investigation. This document outlines a systematic, hypothesis-driven approach for researchers and drug development professionals to comprehensively determine the biological targets and signaling pathways modulated by this compound. We will synthesize existing knowledge, propose key experiments, and provide detailed, validated protocols to guide the research process from broad-based screening to specific cellular validation.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in several blockbuster drugs, highlighting its therapeutic versatility.[1] Notable examples include:
-
Celecoxib: A selective COX-2 inhibitor for inflammation.
-
Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.
-
Rimonabant: A cannabinoid receptor-1 (CB1) antagonist previously used for obesity.
The broad utility of the pyrazole core stems from its ability to serve as a versatile scaffold for presenting various substituents in three-dimensional space, allowing for precise interactions with a wide array of biological targets.[4] The subject of this guide, this compound, combines this core with a chlorophenyl group, a common moiety in kinase inhibitors, and a methyl group, which can influence binding affinity and metabolic stability.
Hypothesis Generation from Analogous Structures
Based on published research on closely related pyrazole derivatives, we can formulate several primary hypotheses regarding the mechanism of action of this compound.
Hypothesis 1: Protein Kinase Inhibition (Specifically the PI3K/AKT Pathway)
A compelling study demonstrated that pyrano[2,3-c]pyrazoles, synthesized directly from the related precursor 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, exhibit potent inhibitory activity against Protein Kinase B (PKB/AKT2).[5] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers, particularly glioma.[5] This finding strongly suggests that the core 1-(4-chlorophenyl)-3-methyl-pyrazole structure is a viable pharmacophore for targeting the ATP-binding pocket of kinases.
Hypothesis 2: Inhibition of Amine Oxidases
Research on 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives has shown good inhibitory activity against both flavin-containing monoamine oxidases (MAOs) and copper-containing amine oxidases.[6] These enzymes are crucial for the metabolism of biogenic amines and are important targets in neurodegenerative and psychiatric disorders. The presence of the N-aryl pyrazole structure in our compound of interest makes amine oxidases a plausible, albeit secondary, target class to investigate.
Hypothesis 3: Modulation of Inflammatory Pathways
The pyrazole scaffold is renowned for its anti-inflammatory properties, with numerous derivatives reported to act on key inflammatory mediators.[7][8] While the primary target for many is the cyclooxygenase (COX) family of enzymes, other targets within the inflammatory cascade cannot be ruled out.
A Validated Workflow for Target Deconvolution and Mechanistic Analysis
To systematically test these hypotheses, we propose a multi-phase experimental workflow. This structure ensures that resources are directed efficiently, beginning with broad screening and progressing to focused validation of promising leads.
Caption: Hypothesized mechanism targeting the PI3K/AKT pathway.
Conclusion and Future Directions
This guide presents a rigorous, logical framework for elucidating the mechanism of action of this compound. By leveraging insights from analogous structures, we have prioritized the investigation of protein kinases, particularly AKT2, as a primary hypothetical target. The proposed experimental workflow is designed to be self-validating, progressing from broad screening to specific functional confirmation in a cellular context.
Successful confirmation of AKT2 inhibition would position this compound as a valuable lead for developing novel therapeutics for diseases characterized by hyperactive AKT signaling, such as glioblastoma. Future work would involve detailed kinetic studies to determine the mode of inhibition (e.g., ATP-competitive), structural biology efforts (co-crystallization) to visualize the binding mode, and medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Advanced Research and Reviews.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences.
- Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases. (n.d.). Journal of Enzyme Inhibition.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). bioRxiv.
- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences.
- chemistry and biological properties of pyrazole derivatives. (2025). World Journal of Pharmaceutical Research.
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literature review on chlorophenyl pyrazole amine derivatives
An In-depth Technical Guide to Chlorophenyl Pyrazole Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive review of a specific, highly potent subclass: chlorophenyl pyrazole amine derivatives. By strategically incorporating chlorophenyl and amine functionalities, medicinal chemists have successfully modulated the electronic and lipophilic properties of the pyrazole scaffold, leading to compounds with enhanced biological activities. This document delves into the nuanced synthetic strategies employed for their creation, including efficient multi-component reactions and the use of versatile intermediates. A significant portion of this guide is dedicated to a thorough analysis of their diverse biological activities, with a primary focus on their roles as anticancer, anti-inflammatory, and antimicrobial agents. Mechanistic insights and structure-activity relationships (SAR) are discussed to provide a deeper understanding of their therapeutic potential. Detailed experimental protocols, comparative data tables, and visual diagrams of key pathways and workflows are provided to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in numerous approved drugs and clinical candidates.[1][2][3] Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.
The Influence of Chlorophenyl and Amine Substituents
The therapeutic efficacy of the pyrazole core is significantly enhanced by the introduction of specific substituents. The chlorophenyl group, an electron-withdrawing and lipophilic moiety, is frequently incorporated to improve membrane permeability and modulate target binding affinity.[4][5] The position and number of chlorine atoms on the phenyl ring can fine-tune these properties, often leading to a substantial increase in potency.
Amine groups, on the other hand, introduce basic centers that can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in target proteins. They can also serve as synthetic handles for further derivatization, allowing for the exploration of a broader chemical space and the optimization of pharmacokinetic profiles. The combination of these two functionalities on a pyrazole scaffold has proven to be a highly successful strategy in the development of novel therapeutic agents.
Synthetic Strategies for Chlorophenyl Pyrazole Amine Derivatives
The construction of these complex molecules relies on a variety of robust and efficient synthetic methodologies. Modern approaches often prioritize atom economy, yield, and the reduction of synthetic steps.
Multi-Component Reactions (MCRs): An Efficient Pathway
Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic chemistry. A prominent example is the DABCO-catalyzed three-component reaction for synthesizing N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.[6] This method efficiently brings together an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile to generate complex heterocyclic systems in good to excellent yields.[6]
Experimental Protocol 1: Three-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative[6]
Objective: To synthesize 6-amino-1-(4-chlorophenyl)-3-methyl-4-(aryl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.
Materials:
-
Appropriate aromatic aldehyde (1.0 mmol)
-
1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol), malononitrile (1.0 mmol), and DABCO (15 mol%) in ethanol (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, the solid product precipitates out of the solution.
-
Filter the precipitate, wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the solid product under vacuum.
-
Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS analysis.[6]
Causality: The use of DABCO, a mild and efficient basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone and subsequent cyclization, all in a single, rapid step. Ethanol serves as an environmentally benign solvent.
Caption: Workflow for Three-Component Synthesis of Pyrano[2,3-c]pyrazoles.
Synthesis via Versatile Intermediates
Another powerful strategy involves the initial synthesis of a functionalized pyrazole core, which then serves as a platform for introducing the desired amine groups. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, producing pyrazole-4-carbaldehydes.[1] These aldehydes are highly valuable intermediates that can be readily converted into various amine derivatives through reactions like reductive amination or condensation with hydrazides.[1][7]
Caption: Synthesis of Pyrazole Amines via a Carbaldehyde Intermediate.
Spectrum of Biological Activities and Mechanistic Insights
The true value of chlorophenyl pyrazole amine derivatives lies in their broad and potent biological activities. Extensive research has demonstrated their efficacy in key therapeutic areas.
Anticancer Activity
This class of compounds has shown remarkable antiproliferative effects against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[4][5][8][9]
-
Mechanisms of Action: Their anticancer effects are often multifactorial.
-
Kinase Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, disrupting downstream pathways that control cell proliferation and survival.[9]
-
Apoptosis Induction: Some compounds, particularly those with enhanced lipophilicity from chlorophenyl groups, can penetrate cell membranes and induce the generation of Reactive Oxygen Species (ROS).[4] This oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cancer cell death.[4]
-
DNA Damage: Studies have also shown that specific derivatives can intercalate with DNA or otherwise induce DNA damage, leading to cell cycle arrest and apoptosis.[8]
-
Caption: Simplified Mechanism of EGFR Kinase Inhibition by Pyrazole Derivatives.
Table 1: Anticancer Activity (IC₅₀ values) of Selected Chlorophenyl Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5a¹ | HepG2 (Liver) | 0.013² | [4] |
| HD05³ | Leukemia | 78.76% inhibition at 10 µM | [10] |
| Thiazolyl-pyrazoline⁴ | MCF-7 (Breast) | 0.07 | [9] |
| Pyrazole Derivative⁵ | MCF-7 (Breast) | 0.97 | [11] |
| Pyrazole Derivative⁶ | WM266.5 (Melanoma) | 0.72 | [11] |
¹ 3-(4-chlorophenyl)-1-(piperidin-4-yl)pyrazolone derivative ² Value originally reported in µg/mL, converted for consistency assuming an approximate MW of 400 g/mol . ³ 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone ⁴ 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole ⁵ 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone ⁶ 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Anti-inflammatory Activity
Many chlorophenyl pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties.[12][13] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
-
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12][14] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastrointestinal (GI) tract, and COX-2, which is induced at sites of inflammation.[14] Many traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to GI side effects. The development of selective COX-2 inhibitors, a class to which many pyrazole derivatives belong (e.g., Celecoxib), represents a significant therapeutic advance by reducing this side effect profile.[14][15]
Table 2: Anti-inflammatory Activity of Selected 1-(4-chlorophenyl) Pyrazolone Derivatives [12]
| Compound ID | Substitution at C3 | Edema Inhibition (%) after 3h | Ulcerogenic Liability |
| 6b | Phenyl | High | Not specified |
| 9b | Phenyl | High | Not specified |
| 2a | Methyl | Moderate | Not specified |
| 2b | Phenyl | Higher than 2a | Not specified |
Note: The study highlights that 3-phenyl derivatives were generally more active than their 3-methyl analogues.[12]
Antimicrobial and Antifungal Activity
The scaffold has also proven effective against a range of microbial pathogens.
-
Spectrum of Activity: Derivatives have demonstrated inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Aspergillus niger, Candida albicans).[4][16][17][18]
-
Mechanism of Action: While not always fully elucidated, one identified bacterial target is FabH (β-ketoacyl-acyl carrier protein synthase III), an essential enzyme in the initiation of fatty acid biosynthesis.[19] Inhibition of this pathway disrupts bacterial cell membrane formation, leading to cell death.
Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)[20]
Objective: To determine the susceptibility of various microbial strains to synthesized chlorophenyl pyrazole amine derivatives.
Materials:
-
Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Fungal strains (e.g., C. albicans, A. niger).
-
Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).
-
Sterile petri dishes.
-
Sterile filter paper discs (6 mm diameter).
-
Standard antibiotic/antifungal drugs (e.g., Chloramphenicol, Clotrimazole).
-
Solvent control (e.g., DMSO).
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum of a standardized concentration (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution.
-
Carefully place the impregnated discs, along with positive control (standard drug) and negative control (solvent only) discs, onto the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined subsequently using broth microdilution methods for more quantitative results.
Causality: This method provides a reliable and visually clear assessment of a compound's ability to inhibit microbial growth. The diffusion of the compound into the agar creates a concentration gradient, and the point at which the concentration falls below the MIC defines the edge of the clear zone of inhibition.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a¹ | S. aureus | Not specified (High efficacy) | [4] |
| Compound 5a¹ | E. coli | Not specified (High efficacy) | [4] |
| Compound 3² | E. coli | 0.25 | [20] |
| Compound 4³ | S. epidermidis | 0.25 | [20] |
| Hydrazone 21a⁴ | C. albicans | 2.9 - 7.8 | [21] |
¹ 3-(4-chlorophenyl)-1-(piperidin-4-yl)pyrazolone derivative ² 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide ³ 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide ⁴ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide
Structure-Activity Relationship (SAR) Analysis
The collective data from numerous studies allow for the deduction of key structure-activity relationships that guide the design of more potent analogues.
Caption: Key Positions on the Pyrazole Ring for SAR Modification.
-
N1-Position: The nature of the substituent at the N1 position is critical. The 1-(4-chlorophenyl) group is a consistent feature in many highly active anti-inflammatory and anticancer compounds.[9][12]
-
C3-Position: For anti-inflammatory pyrazolones, substituting the C3 position with a larger aryl group (e.g., phenyl) often results in greater activity compared to smaller alkyl groups (e.g., methyl).[12]
-
C4-Position: This position is a common point for derivatization. The introduction of various amine-containing side chains, hydrazones, or fused heterocyclic systems at C4 directly impacts the compound's interaction with biological targets and is a key determinant of anticancer and antimicrobial potency.[7][16]
-
Chlorophenyl Ring: The substitution pattern on the phenyl ring is important. For instance, in one anti-HIV series, a 3',4'-dichloro substitution on a biphenyl group attached to the amine led to a six-fold increase in potency over the lead compound.[22]
Future Directions and Conclusion
Chlorophenyl pyrazole amine derivatives represent a rich and validated scaffold for the development of novel therapeutics. Their synthetic accessibility, coupled with their potent and diverse biological activities, ensures their continued relevance in medicinal chemistry.
Future research should focus on:
-
Target Selectivity: Designing new analogues with improved selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinases to minimize off-target effects and enhance safety profiles.
-
Novel Biological Targets: Screening these compounds against emerging therapeutic targets to uncover new applications.
-
In Vivo Studies: Advancing the most promising in vitro candidates to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.
-
Combinatorial Approaches: Exploring the synthesis of combinatorial libraries based on the pyrazole core to accelerate the discovery of new lead compounds.
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The Pharmacological Profile of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals
Foreword: Unraveling the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets. This guide focuses on a specific, yet promising, derivative: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. While extensive public data on this exact molecule is nascent, its structural motifs—a substituted pyrazole core—are prevalent in compounds with significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes the known attributes of the pyrazole class, extrapolates potential pharmacological characteristics of the title compound, and provides a robust framework of experimental protocols to systematically elucidate its complete pharmacological profile. Our approach is grounded in scientific integrity, aiming to empower research teams to unlock the therapeutic potential of this and related molecules.
Molecular Blueprint: Synthesis and Physicochemical Characteristics
A thorough understanding of a compound's synthesis and fundamental properties is the bedrock of any pharmacological investigation. The predictable and versatile chemistry of the pyrazole ring system allows for its efficient synthesis.
Synthetic Pathway: A Proposed Route
The synthesis of this compound can be achieved through a classical Knorr-type pyrazole synthesis or related cyclocondensation reactions. A plausible and efficient route, based on established methodologies for analogous structures, is outlined below.[2][3]
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of the Hydrazone Intermediate.
-
React 4-chloroacetophenone with (4-chlorophenyl)hydrazine in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid.
-
The reaction mixture is typically refluxed for 2-4 hours.
-
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified, typically by recrystallization.
-
-
Step 2: Cyclization to the Pyrazole Core.
-
The purified hydrazone is then reacted with a suitable three-carbon synthon, such as ethyl acetoacetate, in the presence of a base (e.g., sodium ethoxide in ethanol).
-
This mixture is refluxed for 6-8 hours to facilitate the cyclization and formation of the pyrazole ring.
-
The progress of the cyclization should be monitored by TLC or LC-MS.
-
-
Step 3: Introduction of the Amine Functionality.
-
Depending on the precise intermediates used, the 5-amino group may be introduced through various established methods, such as the reduction of a nitro group or the amination of a suitable precursor. A common route involves the use of 3-aminocrotononitrile as a starting material reacting with a hydrazine.[4]
-
-
Step 4: Purification and Characterization.
-
The final product is isolated and purified using column chromatography on silica gel.
-
The structure and purity of this compound must be unequivocally confirmed by analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.[2]
-
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for designing formulation strategies and interpreting pharmacokinetic data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem CID: 2735304[5] |
| Molecular Weight | 207.66 g/mol | PubChem CID: 2735304[5] |
| XLogP3 | 2.2 | PubChem CID: 2735304[5] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 2735304[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2735304[5] |
| Rotatable Bond Count | 1 | PubChem CID: 2735304[5] |
Table 1: Physicochemical properties of this compound.
Pharmacological Profile: Postulated Mechanisms and Therapeutic Horizons
While direct pharmacological data for this compound is limited in publicly accessible literature, the extensive research on analogous pyrazole-containing molecules provides a strong basis for postulating its potential biological activities.
Potential Therapeutic Applications
Derivatives of the pyrazole scaffold have demonstrated a wide spectrum of biological activities.[3] Based on these precedents, potential therapeutic avenues for this compound include:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, suggesting a potential role in pain management and inflammatory disorders.[1][6]
-
Anticancer: The pyrazole ring is a key feature in several anticancer agents.[7] Further investigation into the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is warranted.
-
Antimicrobial: The structural motifs present suggest potential for antibacterial or antifungal activity.[3]
-
Cannabinoid Receptor Modulation: Certain pyrazoline derivatives have been identified as cannabinoid CB1 receptor antagonists, indicating a potential role in metabolic disorders or neuropsychiatric conditions.[8]
Postulated Mechanism of Action: Avenues for Investigation
Given the broad therapeutic potential, several mechanisms of action could be at play. A logical starting point for investigation would be to screen for activity against key enzyme families and receptors known to be modulated by pyrazole-containing compounds.
Workflow for Elucidating the Mechanism of Action
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A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its presence in numerous approved therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of a specific, promising derivative: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. As a Senior Application Scientist, my objective is to present a document that is not merely a compilation of data, but a practical and insightful resource. We will explore the fundamental molecular characteristics, delve into a robust and validated synthesis protocol, discuss methods for analytical characterization, and examine the compound's potential applications in drug discovery, grounded in the established biological activities of related pyrazole structures.
Section 1: Core Molecular Profile
A foundational understanding of a compound begins with its essential physicochemical properties. These data are critical for experimental design, from reaction stoichiometry to the interpretation of analytical results.
Molecular Structure and Formula
The structural integrity of this compound, as illustrated below, is key to its chemical behavior and biological interactions. The molecule consists of a central pyrazole ring, substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position.
Molecular Formula: C₁₀H₁₀ClN₃
Molecular Weight: 207.66 g/mol
Synonyms: 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, 5-Amino-3-methyl-1-(4-chlorophenyl)pyrazole[5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | |
| Molecular Weight | 207.66 g/mol | |
| Monoisotopic Mass | 207.056325 Da | [6] |
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
Section 2: Synthesis and Mechanism
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a substituted hydrazine.[1][7] This approach is favored for its reliability and the ready availability of starting materials.
Causality of the Synthetic Strategy
The chosen synthetic pathway hinges on the inherent reactivity of the starting materials. The β-ketonitrile (3-oxobutanenitrile) possesses two electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. The substituted hydrazine (4-chlorophenylhydrazine) acts as a dinucleophile. The reaction proceeds through a predictable condensation and subsequent intramolecular cyclization, driven by the formation of a stable aromatic pyrazole ring.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be monitored and confirmed at each stage.
Reaction: 3-oxobutanenitrile + 4-chlorophenylhydrazine → this compound
Materials:
-
3-oxobutanenitrile (Acetoacetonitrile)
-
4-chlorophenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Distilled water
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Free Hydrazine: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in water. Add a solution of sodium acetate (1.1 equivalents) in water and stir for 15 minutes at room temperature to liberate the free hydrazine base.
-
Reaction Setup: To the flask containing the free hydrazine, add ethanol followed by a catalytic amount of glacial acetic acid.
-
Addition of β-Ketonitrile: Slowly add 3-oxobutanenitrile (1 equivalent) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Section 3: Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. A singlet for the methyl protons (around 2.1-2.3 ppm), a singlet for the pyrazole ring proton (around 5.5-5.7 ppm), and multiplets in the aromatic region (around 7.2-7.6 ppm) for the chlorophenyl protons are anticipated. The amine protons will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Expected signals include a peak for the methyl carbon (around 10-15 ppm), and several peaks in the aromatic region (around 110-155 ppm) for the pyrazole and chlorophenyl ring carbons. For the closely related 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are observed at 153.1, 144.4, 142.4, and 135.8 ppm, among others in the aromatic region.[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands. N-H stretching vibrations for the primary amine are expected in the region of 3300-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will be observed in the 1500-1650 cm⁻¹ region. A strong absorption corresponding to the C-Cl bond should be present in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (207.66 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further structural confirmation.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid), can be employed to obtain a sharp, single peak for the pure compound, confirming its homogeneity.[4]
Section 4: Applications in Drug Discovery and Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3] Derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[9][10][11]
Rationale for Therapeutic Interest
The interest in this compound stems from the established pharmacological profiles of structurally similar compounds. The presence of the 4-chlorophenyl group can enhance lipophilicity and potentially influence binding to biological targets. The 5-amino group serves as a crucial pharmacophore, capable of forming hydrogen bonds with receptor sites.
Potential Signaling Pathway Modulation
While the specific mechanism of action for this compound is a subject for further investigation, related pyrazole derivatives are known to modulate various signaling pathways. For instance, many pyrazole-containing drugs function as kinase inhibitors, interfering with cellular signaling cascades implicated in cancer and inflammation.[2] Others have shown activity as inhibitors of enzymes like cyclooxygenase (COX), which are central to the inflammatory response. The structural features of this compound make it a candidate for screening against such targets.
Logical Framework for Drug Development
Caption: Logical progression for the development of the target compound.
Section 5: Safety and Handling
Based on data for isomeric and related compounds, this compound should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 328-353. Available at: [Link]
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Sha, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2099-2121. Available at: [Link]
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Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
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Sha, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2539. Available at: [Link]
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El-Mekabaty, A., & Risha, A. H. (2012). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 4(1), 125-130. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem Compound Database. Retrieved from [Link]
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Al-Issa, S. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(6), 1296-1307. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 12, 16997. Available at: [Link]
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Alam, M. M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
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El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 328–353. Available at: [Link]
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SIELC Technologies. (2018). 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. Retrieved from [Link]
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1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine melting point and solubility
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Executive Summary: This guide provides a comprehensive technical overview of the melting point and solubility of this compound, a key heterocyclic intermediate in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for successful synthesis, formulation, purification, and quality control. This document synthesizes available data, outlines detailed experimental protocols for property determination, and discusses the scientific rationale behind these procedures to ensure reliable and reproducible results.
Introduction to this compound
This compound is a substituted pyrazole derivative. The pyrazole ring is a core structural motif in a multitude of biologically active compounds, and this specific molecule serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate in the development of anti-inflammatory, analgesic, and agricultural chemical products makes the characterization of its physical properties essential.[1]
The melting point provides a rapid assessment of purity and a fixed point for compound identification, while solubility dictates the choice of solvents for reaction chemistry, purification techniques like recrystallization, and the development of formulations for biological screening or final drug products. This guide is structured to provide both the established data for this compound and the practical, field-proven methodologies for its empirical determination.
Compound Identification and Core Properties
A clear identification of the compound is the foundation of any scientific investigation. The key identifiers and molecular properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40401-39-6 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [2][3] |
| Molecular Weight | 207.66 g/mol | [2][4] |
| IUPAC Name | This compound | |
| Synonyms | 5-Amino-1-(4-chlorophenyl)-3-methylpyrazole, 5-Amino-3-methyl-1-(4-chlorophenyl)pyrazole | [2][3] |
| Appearance | Solid | [3] |
Physicochemical Characterization
Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.
Published data for this compound shows some variation, which is not uncommon in chemical literature and supplier data.
| Reported Melting Point (°C) | Source |
| 108-112 °C | Sigma-Aldrich[3] |
| 93-95 °C | CAS Common Chemistry[2] |
Expert Insight: The discrepancy between reported values may stem from several factors. The most common is the presence of minor impurities in one of the measured samples. Another critical factor can be the existence of different crystalline forms, or polymorphs, of the same compound. Polymorphs can exhibit distinct physical properties, including melting point and solubility, despite being chemically identical. Therefore, empirical determination within the user's laboratory on their specific batch of material is always recommended.
Solubility Profile
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This parameter is crucial for selecting appropriate solvents for chemical reactions, extractions, chromatography, and formulation.
Quantitative public data on the solubility of this compound is limited. However, qualitative assessments are available, and predictions can be made based on its molecular structure.
-
Qualitative Data: The compound is reported to be slightly soluble in chloroform, DMSO, and methanol.
-
Structural Analysis for Solubility Prediction:
-
Polar Features: The molecule contains a pyrazole ring with two nitrogen atoms and a primary amine (-NH₂) group, which can participate in hydrogen bonding. These features suggest an affinity for polar solvents.
-
Nonpolar Features: The presence of a 4-chlorophenyl ring and a methyl group introduces significant nonpolar, hydrophobic character.
-
Overall Expectation: This dual nature suggests that the compound will exhibit limited solubility in highly nonpolar solvents (e.g., hexanes) and potentially limited solubility in highly polar protic solvents like water, but should show good solubility in moderately polar organic solvents like ethyl acetate, acetone, or dichloromethane, and polar aprotic solvents like DMSO and DMF. Its reported solubility in an acetonitrile/water mixture for HPLC analysis supports this assessment.[5]
-
Experimental Protocols for Property Determination
The following sections provide standardized, step-by-step protocols for determining the melting point and solubility profile of a compound such as this compound.
Protocol: Melting Point Determination via Capillary Method
This method, often referred to as the Thiele tube or digital melting point apparatus method, is the most common and reliable technique for determining the melting point of a solid organic compound.
Methodology Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Grind a small amount of the solid into a fine powder on a watch glass using a spatula. This ensures efficient and uniform heat transfer.
-
Capillary Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 3-5 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.
-
Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the lowest expected melting point (based on literature values, e.g., start ramping slowly from ~75°C).
-
Rate of Heating (Crucial Step): Once the set temperature is reached, decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. A pure compound will have a sharp range of 1-2°C.
Protocol: Qualitative Solubility Assessment
This protocol establishes the solubility of a compound across a spectrum of common laboratory solvents with varying polarities.
Methodology Workflow:
Caption: Workflow for Qualitative Solubility Assessment.
Step-by-Step Procedure:
-
Preparation: In a series of small, labeled test tubes, weigh approximately 10 mg of this compound.
-
Solvent Selection: Choose a range of solvents to cover the polarity spectrum. A recommended set includes:
-
Polar Protic: Water, Methanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Moderate Polarity: Ethyl Acetate, Dichloromethane (DCM)
-
Nonpolar: Toluene, Hexanes
-
-
Initial Test: To each tube, add 0.5 mL of the corresponding solvent.
-
Agitation: Vigorously agitate each tube using a vortex mixer for at least 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is classified as "soluble" or "very soluble."
-
Incremental Addition: If the solid has not completely dissolved, add another 0.5 mL of solvent (for a total of 1.0 mL) and repeat the agitation and observation steps.
-
Classification: Based on the final observation with 1.0 mL of solvent, classify the solubility:
-
Soluble: The entire 10 mg sample dissolves completely.
-
Sparingly Soluble: A significant portion, but not all, of the sample dissolves.
-
Insoluble: Little to no solid dissolves.
-
-
Record Keeping: Meticulously record the observations for each solvent. This data is invaluable for future experimental design.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound should be performed in accordance with established safety protocols.
-
Hazard Identification: The compound is classified with the following hazards:
-
Signal Word: Warning[6]
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[6]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If generating dust, a dust mask (e.g., N95) is required.
-
Skin and Body Protection: Wear a lab coat.[6]
-
-
Handling Procedures: Avoid breathing dust.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]
Conclusion
The physicochemical properties of this compound, specifically its melting point and solubility, are foundational parameters for its application in research and development. The literature presents a melting point in the range of 93-112°C, with the variation likely attributable to purity or polymorphism. Its solubility profile, dictated by both polar and nonpolar structural elements, suggests good solubility in moderately polar organic solvents. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can confidently determine these properties for their specific material, ensuring reproducibility and advancing their scientific objectives.
References
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1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine 97% - Sigma-Aldrich.
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1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 - PubChem.
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This compound - CAS Common Chemistry.
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5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole - Safety Data Sheet - Synquest Labs.
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SAFETY DATA SHEET - TCI Chemicals.
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1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-& | 40401-39-6 - ChemicalBook.
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SAFETY DATA SHEET - Fisher Scientific.
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1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine - Santa Cruz Biotechnology.
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Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University.
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This compound - CymitQuimica.
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1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies.
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - BMC Chemistry.
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Navigating the Safety Profile of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and associated hazards for the chemical compound 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS Number: 40401-39-6). As a substituted pyrazole derivative, this compound is of interest in medicinal chemistry and drug discovery. A thorough understanding of its hazard profile is paramount for ensuring laboratory safety and mitigating risk during research and development activities.
This document synthesizes available data to provide a robust framework for safe handling, storage, and disposal. In instances where specific data for this compound is not available, a conservative approach has been taken, leveraging information from closely related structural analogs to inform safety protocols.
Chemical Identity and Physicochemical Properties
| Identifier | Value | Source |
| Chemical Name | This compound | |
| Synonym(s) | 2-(4-Chlorophenyl)-5-methyl-2H-pyrazol-3-ylamine, 5-Amino-1-(p-chlorophenyl)-3-methylpyrazole | [1] |
| CAS Number | 40401-39-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Physical Form | Solid | [1][3] |
| Melting Point | 108-112 °C | [1][3] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. Data from closely related isomers, such as 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, suggest a potential for harm if swallowed.[4]
GHS Pictogram:
Hazard Statements:
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for handling this compound safely. These include measures for prevention, response, storage, and disposal.
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362[1][3]
-
Storage: P403+P233, P405[3]
-
Disposal: P501[3]
It is highly probable that this compound is also harmful if swallowed (H302) , a classification found for its close isomer, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine.[4] Therefore, it is prudent to handle it with the assumption of oral toxicity.
Toxicological Profile: A Data-Driven Assessment
-
Acute Toxicity: The hazard profile of the isomer 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine indicates it is harmful if swallowed (Acute Toxicity 4, oral).[4] It is therefore recommended to treat this compound with the same level of precaution regarding ingestion.
-
Skin and Eye Irritation: The confirmed classifications of H315 (Causes skin irritation) and H319 (Causes serious eye irritation) necessitate the use of appropriate personal protective equipment (PPE) to prevent contact.[1][3]
-
Respiratory Irritation: The H335 classification (May cause respiratory irritation) indicates that this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[1][3]
-
Carcinogenicity and Mutagenicity: There is no specific data to suggest that this compound is carcinogenic or mutagenic. However, some substituted pyrazole derivatives and nitroaromatic compounds have shown evidence of mutagenic or carcinogenic potential.[5] As a precautionary measure, exposure should be minimized.
Experimental Protocols for Safe Handling
A stringent adherence to safety protocols is essential when working with this compound. The following workflow is recommended for all laboratory procedures involving this compound.
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Methodological & Application
Knorr Pyrazole Synthesis: A Comprehensive Guide to the Preparation of Substituted Aminopyrazoles
Introduction: The Enduring Relevance of Aminopyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] From anti-inflammatory drugs like celecoxib to potent kinase inhibitors in oncology, the pyrazole scaffold is a privileged structure in drug discovery.[2][3] Among its derivatives, aminopyrazoles stand out as particularly versatile building blocks, offering multiple points for further functionalization.[4] The Knorr pyrazole synthesis, a classic name reaction dating back to 1883, remains a highly relevant and powerful tool for constructing these valuable motifs.[1][5] This guide provides an in-depth exploration of the Knorr synthesis and its modern adaptations for the regioselective preparation of substituted 3-amino, 4-amino, and 5-aminopyrazoles, tailored for researchers, scientists, and professionals in drug development.
Mechanistic Insights: Controlling the Cyclocondensation Cascade
The Knorr pyrazole synthesis is fundamentally an acid-catalyzed cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] The reaction proceeds through a series of well-defined steps, including initial imine/hydrazone formation, intramolecular cyclization, and subsequent dehydration to yield the stable aromatic pyrazole ring.[6]
A critical aspect of this synthesis, particularly when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity. The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[1] The outcome is governed by a subtle interplay of steric hindrance, electronic effects of the substituents, and the reaction conditions, most notably the pH.[6] Generally, the more electrophilic carbonyl carbon is attacked first. For instance, in a dicarbonyl compound containing a trifluoromethyl group, the carbonyl adjacent to this strongly electron-withdrawing group is the preferred site of initial attack.[4]
The choice of an acid catalyst is not merely procedural; it is essential for activating the carbonyl groups towards nucleophilic attack by protonating the carbonyl oxygen.[6] This increases the electrophilicity of the carbonyl carbon, facilitating the initial condensation step.[6] The subsequent intramolecular cyclization and dehydration steps are also typically acid-promoted.[6]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols: Synthesis of Aminopyrazole Isomers
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-amino, 4-amino, and 5-aminopyrazoles. These are intended as robust starting points and may require optimization for specific substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles
The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[7] The reaction proceeds via initial attack on the carbonyl group, followed by cyclization onto the nitrile group.[7]
Table 1: Reagents and Materials for 5-Aminopyrazole Synthesis
| Reagent/Material | Molecular Weight | Quantity | Moles (Equivalents) |
| β-Ketonitrile (e.g., Benzoylacetonitrile) | 145.16 g/mol | 1.45 g | 10 mmol (1.0) |
| Phenylhydrazine | 108.14 g/mol | 1.19 g (1.1 mL) | 11 mmol (1.1) |
| Glacial Acetic Acid | 60.05 g/mol | 0.5 mL | Catalyst |
| Ethanol | 46.07 g/mol | 20 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile (10 mmol) in ethanol (20 mL).
-
Reagent Addition: Add the substituted hydrazine (11 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 0.5 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting β-ketonitrile indicates reaction completion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7]
Protocol 2: Synthesis of 4-Aminopyrazoles via Oxime Formation
The synthesis of 4-aminopyrazoles via a Knorr-type reaction involves a two-step procedure starting with a 1,3-dicarbonyl compound, which is first converted to an oxime derivative before the cyclization with hydrazine.[4]
Table 2: Reagents and Materials for 4-Aminopyrazole Synthesis
| Reagent/Material | Molecular Weight | Quantity | Moles (Equivalents) |
| 1,3-Dicarbonyl (e.g., Acetylacetone) | 100.12 g/mol | 1.00 g (1.02 mL) | 10 mmol (1.0) |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 0.76 g | 11 mmol (1.1) |
| Glacial Acetic Acid | 60.05 g/mol | 10 mL | Solvent/Catalyst |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 g/mol | ~0.5 g (~0.5 mL) | ~10 mmol (1.0) |
| Ethanol | 46.07 g/mol | 15 mL | Solvent |
Step-by-Step Procedure:
-
Oxime Formation: In a 100 mL flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in glacial acetic acid (10 mL). Cool the solution in an ice bath to 0-5 °C.
-
Nitrosation: Slowly add a solution of sodium nitrite (11 mmol) in a minimal amount of water (approx. 2 mL) dropwise, ensuring the temperature remains below 10 °C. Stir for 30-60 minutes at this temperature.
-
Hydrazine Addition: To the resulting oxime solution, add ethanol (15 mL) followed by the slow addition of hydrazine hydrate (10 mmol) at room temperature.
-
Cyclization: Heat the mixture to reflux for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the formation of the product.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-cold water (50 mL). The 4-aminopyrazole may precipitate. If the product is basic, it can be extracted with an organic solvent like ethyl acetate after basifying the aqueous solution with sodium bicarbonate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 3- and 5-Aminopyrazoles
Microwave-assisted synthesis offers significant advantages, including reduced reaction times, often higher yields, and improved regioselectivity.[8][9] The choice between kinetic and thermodynamic control can sometimes be influenced by the reaction conditions, allowing for the selective synthesis of either 3- or 5-aminopyrazoles from α,β-unsaturated nitriles.[4][10]
Table 3: Reagents and Materials for Microwave-Assisted Synthesis
| Reagent/Material | Molecular Weight | Quantity | Moles (Equivalents) |
| 3-Methoxyacrylonitrile | 83.09 g/mol | 0.83 g | 10 mmol (1.0) |
| Phenylhydrazine | 108.14 g/mol | 1.08 g | 10 mmol (1.0) |
| Acetic Acid (for 5-amino isomer) | 60.05 g/mol | 1 mL | Catalyst/Solvent |
| Sodium Ethoxide (for 3-amino isomer) | 68.05 g/mol | 0.14 g | 2 mmol (0.2) |
| Toluene or Ethanol | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 3-methoxyacrylonitrile (10 mmol) and phenylhydrazine (10 mmol).
-
Condition Selection for Regioselectivity:
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes). Note: These conditions must be optimized for the specific substrates.[9]
-
Work-up and Isolation: After the reaction, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The residue can be purified by flash column chromatography on silica gel to separate the regioisomers and remove impurities.
Process Optimization and Troubleshooting
A self-validating protocol anticipates potential issues and provides clear solutions. The synthesis of aminopyrazoles is generally robust, but challenges can arise.
Table 4: Troubleshooting Guide for Aminopyrazole Synthesis
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive reagents (especially hydrazine).- Insufficient heating or reaction time.- Incorrect pH for catalysis. | - Use fresh, high-purity hydrazine.- Monitor the reaction by TLC to ensure completion; extend reaction time if necessary.- Ensure catalytic acid is present; for sensitive substrates, a milder acid like acetic acid is preferred. |
| Formation of Regioisomers | - Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.- Reaction conditions favoring a mixture of kinetic and thermodynamic products. | - Modify the 1,3-dicarbonyl to have one highly electrophilic center (e.g., with a -CF₃ group).- Employ microwave synthesis to favor one isomer (e.g., acidic conditions for the thermodynamic product, basic for the kinetic).[4][10]- Use specialized solvents like fluorinated alcohols (TFE, HFIP) which can enhance regioselectivity. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities.- Product has a low melting point. | - Purify the crude product by column chromatography before attempting recrystallization.- Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. |
| Streaking on TLC/Column Chromatography | - The amino group is basic and interacts strongly with acidic silica gel. | - Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent to neutralize the silica surface and improve peak shape.[11][12] |
| Exothermic Reaction upon Reagent Addition | - The initial condensation of hydrazine with a highly reactive dicarbonyl can be exothermic. | - Add the hydrazine dropwise to the solution of the dicarbonyl compound, preferably while cooling the reaction flask in an ice bath.[13] |
Workflow and Logic
The successful synthesis of a target aminopyrazole requires a logical workflow, from the selection of starting materials to the final characterization.
Caption: Experimental Workflow for Aminopyrazole Synthesis.
Conclusion
The Knorr pyrazole synthesis, though over a century old, continues to be an indispensable reaction in the modern synthetic chemist's toolkit. Its adaptability for creating substituted aminopyrazoles—key intermediates in pharmaceutical and agrochemical research—is a testament to its enduring utility. By understanding the underlying mechanism, carefully selecting starting materials and reaction conditions to control regioselectivity, and employing modern techniques like microwave-assisted synthesis, researchers can efficiently access a wide array of valuable aminopyrazole building blocks. This guide serves as a comprehensive resource to navigate the nuances of this powerful reaction, enabling the successful and reproducible synthesis of these important heterocyclic compounds.
References
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis. BenchChem.
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
- Khan, M. S. Y., & Ahsan, M. J. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Central European Journal of Chemistry, 9(3), 369-380.
- Dorn, H., & Zubek, A. (1968). 3(5)-Aminopyrazole. Organic Syntheses, 48, 8.
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 310-349). Italian Society of Chemistry.
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
- Pentelute, B. L., & Kent, S. B. H. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
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Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
- Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.
- Dolzhenko, A. V., et al. (2021). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 11(52), 32938-32946.
- Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242.
- The Heterocyclist. (2015, August 6). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com.
- Journal of Chemical Research. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Journal of Chemical Research.
- Reddit. (2021, August 11). Advices for Aminopyrazole synthesis. r/Chempros.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
- GSC Online Press. (2020, February 12). Green synthesis of pyranopyrazole using microwave assisted techniques.
- El-Abadelah, M. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6942-6956.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
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ResearchGate. (n.d.). Microwave assisted protocol for the synthesis of.... Retrieved from [Link]
- Bakulev, V. A., et al. (2022). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds, 58(4), 283-292.
-
ResearchGate. (n.d.). SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. Retrieved from [Link]
- YouTube. (2025, February 23). Knorr Pyrazole Synthesis.
-
ResearchGate. (n.d.). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Journal of the Indian Chemical Society, 100(11), 101185.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
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- Columbia University. (n.d.).
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Abstract
This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making their accurate quantification crucial in research and drug development.[1] The described method utilizes reversed-phase chromatography with a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be a self-validating system, with detailed procedures for method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[2] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a dependable analytical method for this compound.
Introduction and Scientific Rationale
This compound is an aromatic amine belonging to the pyrazole class of compounds. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a common scaffold in pharmaceutically active molecules.[1][3] The presence of a chromophoric chlorophenyl group and the pyrazole ring system makes the analyte well-suited for UV-based detection.
The analytical challenge lies in developing a method that is both selective and stable. The amine functional group on the pyrazole ring can cause undesirable chromatographic interactions, such as peak tailing, if not properly controlled. The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is the standard for analyzing moderately polar to non-polar compounds like the target analyte.[4][5]
Causality of Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the aromatic chlorophenyl group through hydrophobic interactions. This is a common and effective choice for the separation of aromatic amines and pyrazole derivatives.[2][6]
-
Mobile Phase: A binary mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape and elution strength for this type of analyte. The aqueous component is acidified with phosphoric acid.[7][8] This acidification is critical; it protonates the amine group on the pyrazole ring, ensuring the analyte carries a consistent positive charge. This prevents interactions with residual, deprotoned silanol groups on the silica backbone of the stationary phase, thereby minimizing peak tailing and improving reproducibility.
Analyte Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Source(s) |
| Chemical Structure | (Structure shown below) | [9] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [9][10][11] |
| Molecular Weight | 207.66 g/mol | [10][11][12] |
| CAS Registry Number | 40401-39-6 | [8][9] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography Data Station (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), 85% (ACS Grade)
-
This compound reference standard.
-
-
Glassware & Consumables: Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials.
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds.[2] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) | Optimal balance of retention and peak shape. Acidification minimizes tailing.[7][8] |
| Mode | Isocratic | Simplifies the method, enhances reproducibility, and is suitable for single-analyte quantification. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency and reasonable run times.[3] |
| Column Temp. | 30 °C | Ensures stable retention times and protects against temperature-induced viscosity changes. |
| Injection Vol. | 10 µL | A common volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 254 nm | The chlorophenyl and pyrazole moieties exhibit strong absorbance near this common wavelength. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential early-eluting impurities. |
Step-by-Step Methodology
Caption: Overall experimental workflow from preparation to final reporting.
-
Mobile Phase Preparation (0.1% H₃PO₄ in Water):
-
Carefully add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.
-
Bring to volume with water and mix thoroughly.
-
This aqueous solution is then mixed with acetonitrile in a 40:60 (Aqueous:ACN) ratio. For example, to make 1 L of mobile phase, mix 400 mL of the 0.1% H₃PO₄ solution with 600 mL of acetonitrile.
-
Degas the final mobile phase using vacuum filtration or sonication before use to prevent bubble formation in the pump and detector.[6]
-
-
Diluent Preparation:
-
Use the mobile phase (Acetonitrile:Water, 60:40) as the diluent for preparing all standards and samples. This ensures compatibility with the chromatographic system.[3]
-
-
Standard Solution Preparation:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent. These will be used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain the analyte and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Ensure the sample is fully dissolved (sonicate if necessary).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.
-
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by injecting the middle concentration standard (e.g., 25 µg/mL) five times.
-
Inject a diluent blank to ensure no carryover or contamination.
-
Inject the working standards in increasing order of concentration.
-
Inject the prepared samples.
-
Periodically inject a check standard (one of the working standards) to monitor system performance during the run.
-
Method Validation Protocol
The method must be validated to ensure its performance is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing that a blank (diluent) has no interfering peaks at the retention time of the analyte. A DAD detector can be used to assess peak purity.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Procedure: Analyze the prepared calibration standards (e.g., 1-50 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[3]
-
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., low, medium, high). Analyze these samples in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[2]
-
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[2]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
-
Acceptance Criterion: The system suitability parameters should still be met, and the results should not be significantly impacted.
-
Data Analysis and System Suitability
-
Quantification: The concentration of this compound in the samples is calculated from the linear regression equation derived from the calibration curve.
-
System Suitability: Before sample analysis, the chromatographic system must pass the SST.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the autosampler and detector response. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability and precision of the pump and mobile phase. |
Conclusion
The RP-HPLC method described in this application note provides a reliable, precise, and accurate means for the quantitative analysis of this compound. The use of a standard C18 column with an isocratic, acidified mobile phase makes the method straightforward and easy to implement in a quality control or research laboratory. The detailed validation protocol ensures that the method's performance is well-documented and trustworthy, conforming to international regulatory standards.
References
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
-
Request PDF. (n.d.). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines.... Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles.... Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).... Retrieved from [Link]
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Application Note: A Researcher's Guide to ¹H and ¹³C NMR Characterization of Pyrazole Compounds
Abstract
Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2][3] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous characterization of pyrazole derivatives in solution.[3] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and applications of ¹H and ¹³C NMR spectroscopy for the structural analysis of pyrazole compounds. We delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer insights into the interpretation of complex spectra, including the common challenges posed by tautomerism.
Introduction: The Significance of Pyrazole Scaffolds and the Power of NMR
The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates with applications spanning anti-inflammatory, analgesic, anticancer, and antimicrobial therapies.[3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, including the substitution pattern on the pyrazole ring. Consequently, the ability to accurately and efficiently determine the structure of newly synthesized pyrazole derivatives is a critical step in the drug development pipeline.
NMR spectroscopy provides an unparalleled level of structural detail, allowing for the determination of the molecular framework, the chemical environment of individual atoms, and the connectivity between them.[3] ¹H NMR provides information on the number and types of protons, their relative positions, and their electronic environments, while ¹³C NMR reveals the carbon skeleton of the molecule.[3] When used in concert, and often supplemented with two-dimensional (2D) NMR techniques, a complete and unambiguous structural assignment of even complex pyrazole derivatives can be achieved.[4][5][6]
The Pyrazole Ring: A Unique NMR Fingerprint
The parent pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The numbering of the ring atoms is crucial for the correct assignment of NMR signals.
Diagram: Pyrazole Ring Structure and Numbering
Caption: Numbering of the pyrazole ring.
¹H NMR Spectral Characteristics
The proton NMR spectrum of a pyrazole derivative provides a wealth of information. Key parameters to consider are the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).
-
Chemical Shifts (δ): The chemical shift of a proton is influenced by its local electronic environment. In the pyrazole ring, the protons are in distinct chemical environments and thus resonate at different frequencies. The N-H proton of an unsubstituted pyrazole can be broad or even unobservable due to chemical exchange with residual water or other pyrazole molecules, or rapid exchange with deuterium in protic solvents.[4]
-
Multiplicity and Coupling Constants (J): The signal for each proton is split into a multiplet by the neighboring protons. The magnitude of this splitting, known as the coupling constant (J), is a measure of the interaction between the protons and is dependent on the number of bonds separating them. Typical coupling constants in the pyrazole ring are:
-
³J(H3, H4) ≈ 1.5 - 3.0 Hz
-
³J(H4, H5) ≈ 2.0 - 3.5 Hz
-
⁴J(H3, H5) ≈ 0.5 - 1.0 Hz
-
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Pyrazole
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| N1-H | Variable, often broad (e.g., 12-14 ppm) | br s |
| H3/H5 | ~7.66 | d |
| H4 | ~6.37 | t |
Note: In unsubstituted pyrazole, H3 and H5 are equivalent due to rapid tautomerism, resulting in a single signal. In substituted pyrazoles, these protons will have distinct chemical shifts.
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides a direct view of the carbon framework of the pyrazole molecule.
-
Chemical Shifts (δ): The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic effects of substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyrazole
| Carbon | Chemical Shift (δ, ppm) in CDCl₃[7] |
| C3/C5 | ~134.7 |
| C4 | ~105.9 |
Note: Similar to the ¹H NMR spectrum, C3 and C5 of unsubstituted pyrazole are equivalent due to tautomerism.[8]
The Challenge of Tautomerism
A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[9] This exchange can be fast on the NMR timescale, leading to averaged signals for the C3 and C5 carbons and their attached protons.[4][8]
Diagram: Pyrazole Tautomerism
Caption: Annular tautomerism in pyrazoles.
This can complicate spectral interpretation. To address this, several strategies can be employed:
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.[4][9]
-
Solvent Effects: The rate of exchange is highly dependent on the solvent. Aprotic, non-polar solvents may slow down the exchange compared to protic solvents.[4][10]
-
Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer, which can be identified using solid-state NMR (CP/MAS).[11]
Experimental Protocols
The acquisition of high-quality NMR data is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.
Protocol for NMR Sample Preparation
-
Determine the Required Amount of Sample:
-
Select a Deuterated Solvent:
-
Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[13] Other solvents such as DMSO-d₆, acetone-d₆, and methanol-d₄ can also be used depending on the solubility of the compound.
-
The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent signals in the ¹H NMR spectrum.
-
-
Dissolve the Sample:
-
Filter the Sample:
-
To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube.[14]
-
-
Add an Internal Standard (Optional):
-
For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[12]
-
-
Cap and Label the NMR Tube:
-
Securely cap the NMR tube and label it clearly.
-
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a pyrazole sample for NMR analysis.
Protocol for ¹H and ¹³C NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex pyrazole derivatives with overlapping signals or for definitive structural confirmation, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is useful for identifying adjacent protons in the pyrazole ring and its substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[4] It allows for the direct assignment of a proton signal to its attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[4][5][6] This is extremely powerful for piecing together the molecular structure, especially for identifying quaternary carbons and for connecting different fragments of the molecule.
Spectral Interpretation: A Case Study
Let's consider a hypothetical example of a substituted pyrazole to illustrate the process of spectral interpretation.
Compound: 1-Ethyl-3-methyl-5-phenyl-1H-pyrazole
-
¹H NMR:
-
A singlet for the methyl group protons at C3.
-
A singlet for the H4 proton.
-
Multiplets for the phenyl group protons.
-
A quartet and a triplet for the ethyl group protons at N1, showing coupling to each other.
-
-
¹³C NMR:
-
Distinct signals for C3, C4, and C5 of the pyrazole ring.
-
Signals for the methyl carbon and the two carbons of the ethyl group.
-
Signals for the carbons of the phenyl ring.
-
-
HMBC:
-
A correlation between the H4 proton and the C3 and C5 carbons would confirm their positions relative to H4.
-
Correlations from the methyl protons to C3 and C4 would confirm the position of the methyl group.
-
Correlations from the ethyl group protons to N1 (if observable in ¹⁵N HMBC) or to C5 would confirm its attachment to the nitrogen.
-
By systematically analyzing the 1D and 2D NMR data, a complete and confident structural assignment can be made.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural characterization of pyrazole compounds. A thorough understanding of the principles of NMR, careful sample preparation, and the judicious use of 1D and 2D NMR experiments will enable researchers to confidently elucidate the structures of novel pyrazole derivatives. This, in turn, will accelerate the discovery and development of new drugs and other valuable chemical entities based on this important heterocyclic scaffold.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
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University of California, Riverside. NMR Sample Preparation. Available from: [Link]
- Jelinski, L. W., & Melchior, M. T. (1996). NMR of Polymers. In Physical Properties of Polymers Handbook (pp. 433-460). Springer, New York, NY.
- Alkorta, I., Elguero, J., & Foces-Foces, C. (1999). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 23(10), 975-980.
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Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1773-1777.
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]
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ResearchGate. Pyrazoline The structural elucidation of pyrazoles and derivatives has... Available from: [Link]
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Wang, Y., et al. (2007). Structure elucidation of a pyrazolo[4][15]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1096-1104.
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ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
- Bödeker, J., et al. (1986). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal für Praktische Chemie, 328(5-6), 845-852.
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ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]
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Wang, Y., et al. (2007). Structure elucidation of a pyrazolo[4][15]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1096-1104.
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ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... Available from: [Link]
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University of Wisconsin-Madison. Two-dimensional NMR. Available from: [Link]
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The Royal Society of Chemistry. TBD-Organocatalyzed Synthesis of Pyrazolines. Available from: [Link]
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Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link]
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University of Puget Sound. Coupling constants for 1H and 13C NMR. Available from: [Link]
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Application Notes and Protocols for Kinase Inhibition Assays Using 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2]
Among the vast chemical space explored for kinase inhibitor development, the pyrazole ring has emerged as a "privileged scaffold".[3][4] Its unique structural and electronic properties allow for versatile interactions with the ATP-binding pocket of kinases, making it a common core in many clinically approved and investigational kinase inhibitors.[3][4] Pyrazole-based compounds have been successfully developed as inhibitors for a wide range of kinases, including those involved in cancer and inflammatory diseases.[3][5]
This document provides detailed application notes and protocols for the characterization of a novel potential kinase inhibitor, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine . While this specific molecule's activity is yet to be fully elucidated in publicly available literature, its structure is representative of a class of compounds with high potential for kinase inhibition. These guidelines are designed for researchers, scientists, and drug development professionals to assess its inhibitory activity against a panel of kinases.
Understanding the Putative Mechanism of Action
Pyrazole-containing kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazole scaffold can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding site. The substituents on the pyrazole ring can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[4] For this compound, the chlorophenyl group likely occupies a hydrophobic region, while the methyl and amine groups can be modified to fine-tune its interaction profile.
Caption: Putative binding mode of a pyrazole inhibitor in a kinase active site.
Experimental Workflow for Kinase Inhibitor Profiling
The following workflow outlines the key steps for characterizing the inhibitory potential of this compound.
Caption: General workflow for kinase inhibitor characterization.
Detailed Protocols for Kinase Inhibition Assays
Several assay formats are available to measure kinase activity, each with its own advantages and disadvantages.[2] Below are protocols for three common methods: a luminescence-based assay, a fluorescence polarization assay, and a radiometric assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[6][7][8] The luminescent signal is inversely proportional to kinase activity.[6][7][8]
Materials:
-
This compound
-
Kinase of interest (e.g., EGFR, VEGFR-2, members of the CDK family)[5][9]
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well.[7]
-
Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
FP assays are homogeneous and measure the binding of a fluorescently labeled tracer to an antibody that is specific for the phosphorylated substrate.[10][11] When the tracer is bound to the larger antibody, it tumbles slower, resulting in a higher polarization value.[12]
Materials:
-
This compound
-
Kinase and its corresponding substrate peptide
-
Fluorescently labeled tracer (a phosphopeptide that competes with the product for antibody binding)
-
Phospho-specific antibody
-
ATP
-
Kinase buffer
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Kinase Reaction:
-
Add kinase, substrate, and serially diluted inhibitor to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60-90 minutes).
-
-
Detection:
-
Add a mixture of the phospho-specific antibody and the fluorescent tracer to each well.
-
Incubate for at least 30 minutes to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure fluorescence polarization.
-
In the presence of an effective inhibitor, less substrate is phosphorylated, allowing more tracer to bind to the antibody, resulting in a high FP signal.
-
Plot the FP signal against the inhibitor concentration to determine the IC₅₀.
-
Protocol 3: Radiometric Kinase Assay ([γ-³²P] ATP)
This is a traditional and highly sensitive method that directly measures the incorporation of a radioactive phosphate from [γ-³²P] ATP onto a substrate.[13][14][15]
Materials:
-
This compound
-
Kinase and substrate
-
[γ-³²P] ATP
-
Unlabeled ATP
-
Kinase buffer
-
Phosphocellulose (P81) paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Compound Preparation: As described in Protocol 1.
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase buffer, substrate, unlabeled ATP, and [γ-³²P] ATP.
-
Add the serially diluted inhibitor to microcentrifuge tubes.
-
Add the kinase to each tube and pre-incubate for 10 minutes.
-
Initiate the reaction by adding the ATP/substrate mix.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction by adding phosphoric acid.
-
-
Detection:
-
Quantification:
-
Quantify the radioactivity on the paper using a phosphorimager or by scintillation counting.[17]
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Plot the counts per minute (CPM) against the inhibitor concentration to calculate the IC₅₀.
-
Data Presentation and Interpretation
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying inhibitor potency.
Table 1: Hypothetical Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Method |
| Kinase A (e.g., EGFR) | 25 | Luminescence |
| Kinase B (e.g., VEGFR-2) | 150 | Luminescence |
| Kinase C (e.g., CDK2) | 800 | Radiometric |
| Kinase D (e.g., JNK1) | >10,000 | FP |
Staurosporine, a non-selective kinase inhibitor, should be used as a positive control.
Troubleshooting and Considerations
-
Compound Interference: Some compounds can interfere with the assay readout, for example, by fluorescing or quenching the signal. It is important to run controls with the compound in the absence of the kinase reaction to identify such effects.[18]
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.[19]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value will depend on the ATP concentration used in the assay. It is recommended to perform assays at an ATP concentration close to the Kₘ of the kinase.
-
Reagent Purity: Impurities in reagents can affect reaction kinetics. Use high-quality reagents to ensure reliable data.[18]
Conclusion
The pyrazole scaffold is a well-established starting point for the development of potent and selective kinase inhibitors. The protocols and guidelines presented here provide a comprehensive framework for characterizing the inhibitory activity of novel pyrazole-containing compounds like this compound. By employing a systematic approach of primary screening, dose-response analysis, and selectivity profiling using robust assay methodologies, researchers can effectively advance the discovery of new therapeutic agents.
References
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- Gaber, Z. B., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay.
- Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(13), 4259.
- Biris, C. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406.
- Promega Corporation. (2002). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83, 2-5.
- Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5695-5705.
- Kosako, H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779.
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The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
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The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Zhang, J., & Xing, X. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057.
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Wong, J., & Tang, Y. (2017).
- Todorovic, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 421(2), 569-576.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie, 336(7), 315-324.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166-173.
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7309.
- Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.
-
Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[5][13]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Retrieved from [Link]
- El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307567.
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Application Notes & Protocols for Developing Anti-inflammatory Agents from Pyrazole Scaffolds
Section 1: The Rationale for Pyrazole Scaffolds in Anti-Inflammatory Drug Discovery
Inflammation is a critical biological response, but its chronic dysregulation leads to debilitating diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A key enzymatic pathway mediating inflammation involves cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (PGs).[2][3][4] The discovery of two primary isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[5]
-
COX-1 is a constitutively expressed enzyme responsible for homeostatic functions, including the production of gastroprotective prostaglandins in the stomach lining.[5][6]
-
COX-2 is an inducible enzyme, dramatically upregulated at sites of inflammation, making it the primary driver of inflammatory pain and swelling.[1][2][5]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both isoforms. This dual inhibition, while effective for inflammation, leads to significant gastrointestinal side effects by disrupting COX-1's protective functions.[1][7] This created a clear therapeutic goal: develop agents that selectively inhibit COX-2, thereby retaining anti-inflammatory efficacy while minimizing gastric toxicity.[4][7]
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, emerged as a privileged structure for achieving this selectivity.[8][9][10] The diarylheterocycle structure, exemplified by the landmark drug Celecoxib, allows for specific steric and electronic interactions within the active site of the COX-2 enzyme, which is subtly larger than the COX-1 active site. This structural difference is the basis for selective inhibition.[7]
Mechanism of Action: Selective COX-2 Inhibition
The diagram below illustrates the arachidonic acid cascade and the targeted intervention point for pyrazole-based COX-2 inhibitors. By selectively blocking COX-2, these agents prevent the synthesis of inflammatory prostaglandins (like PGE2) at the site of injury or disease, without significantly impacting the production of homeostatic prostaglandins by COX-1 in other tissues.
Caption: Mechanism of selective COX-2 inhibition by pyrazole scaffolds.
Section 2: Design and Synthesis of a Model Pyrazole Compound
To illustrate the development process, we will use a synthetic route analogous to that of Celecoxib. The core strategy is a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][11] This method is robust and widely applicable for generating diverse pyrazole libraries.
Protocol 2.1: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This two-step synthesis first creates the β-diketone intermediate via a Claisen condensation, followed by the cyclization to form the pyrazole ring.[11]
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
Causality: This Claisen condensation reaction uses a strong base (e.g., sodium methoxide or sodium hydride) to deprotonate the α-carbon of 4'-methylacetophenone.[12] The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl of ethyl trifluoroacetate. The trifluoromethyl group is a key pharmacophore element for many COX-2 inhibitors.
-
Procedure:
-
To a stirred solution of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4'-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40°C.[13]
-
Heat the reaction mixture to 75°C and maintain stirring for 4 hours.[13] Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Cool the mixture to room temperature (25-30°C).
-
Quench the reaction by adding 20% aqueous HCl (3 ml) and water (2 ml).[13]
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 ml).[13]
-
Combine the organic layers and remove the solvent under reduced pressure to yield the crude β-diketone intermediate.[13] Crystallization from petroleum ether can be used for purification.[12]
-
Step 2: Cyclocondensation to Yield Celecoxib
-
Causality: The β-diketone intermediate reacts with 4-hydrazinylbenzenesulfonamide hydrochloride. The hydrazine nitrogen atoms nucleophilically attack the two carbonyl carbons of the diketone, leading to a condensation reaction that, after dehydration, forms the stable aromatic pyrazole ring. The sulfonamide group is another critical feature for potent and selective COX-2 binding.[4]
-
Procedure:
-
In a reaction vessel, combine the intermediate 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (10.5 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (10.5 g).[13]
-
Add a suitable solvent such as methanol or ethanol.[11]
-
Heat the mixture to reflux (approx. 65°C in methanol) and stir for 10 hours.[11]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[11]
-
The resulting residue can be dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.[5]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[5]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 3: In Vitro Biological Evaluation
Once synthesized, the novel pyrazole compound must be evaluated for its primary biological activity: the potent and selective inhibition of COX-2.
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2 enzymes and thereby calculate its selectivity index.
-
Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG2 is followed by the peroxidase-dependent reduction to PGH2. This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14] Alternatively, the amount of prostaglandin E2 (PGE2) produced can be quantified using an Enzyme Immunoassay (EIA).[5][15]
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Detection reagent (e.g., TMPD for colorimetric assay or PGE2 EIA kit)
-
96-well microplate
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute these into the assay buffer.
-
Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[15] Include wells for a vehicle control (DMSO only) and a background control (heat-inactivated enzyme).[16]
-
Inhibitor Incubation: Add the diluted test compounds, reference inhibitor, or vehicle to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[15][16]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[15]
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 2-10 minutes) at 37°C.[15][16]
-
Termination & Detection: Stop the reaction (e.g., with HCl).[15] Measure the product formed using a plate reader (e.g., absorbance at 590 nm for TMPD assay).[14]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Data Presentation & Interpretation: The results should be summarized in a table. The COX-2 Selectivity Index (SI) is a critical parameter, calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Test Compound A | 9.50 | 0.75 | 12.7 |
| Celecoxib (Ref.) | 13.02 | 0.49 | 26.6[14] |
| Ibuprofen (Non-sel.) | ~2.0 | ~2.0 | ~1.0[1] |
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro screening must be tested in a living system to confirm their anti-inflammatory activity. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[17][18]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the ability of the test compound to reduce acute inflammation in an animal model.
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized, acute inflammatory response characterized by edema (swelling).[17][19] The anti-inflammatory effect of the test compound is quantified by measuring the reduction in paw volume compared to a control group. The response is biphasic, with the later phase (after 3 hours) being largely mediated by prostaglandins, making it sensitive to COX inhibitors.[17]
-
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) to laboratory conditions for one week.[20] Fast animals overnight before the experiment but allow access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution, p.o.)
-
Group II: Carrageenan Control (Vehicle + Carrageenan)
-
Group III: Reference Drug (e.g., Indomethacin or Celecoxib, p.o.)
-
Group IV: Test Compound (e.g., 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally 1 hour before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[19]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Overall Drug Development Workflow
The entire process, from initial concept to in vivo validation, follows a logical progression.
Caption: High-level workflow for pyrazole-based anti-inflammatory agent development.
Section 5: Conclusion and Future Perspectives
The pyrazole scaffold remains a cornerstone in the development of anti-inflammatory agents due to its proven ability to selectively inhibit the COX-2 enzyme.[8][21] The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of novel pyrazole derivatives. The synthesis via Claisen and Knorr condensation is efficient and adaptable, while the in vitro COX assays and the in vivo carrageenan model are industry-standard methods for determining potency, selectivity, and efficacy.[11][17] Future work in this field may focus on developing compounds with dual COX/5-LOX inhibitory activity or exploring novel pyrazole derivatives for applications beyond inflammation, such as in oncology, where COX-2 is also a relevant target.[7][22]
References
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules. [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Organic Communications. [Link]
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Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2020). International Journal of Molecular Sciences. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). Molecules. [Link]
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Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2020). ResearchGate. [Link]
-
What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. (n.d.). MedicineNet. [Link]
-
Synthesis method of celecoxib. (n.d.). Patsnap. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]
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COX Inhibitors. (2023). StatPearls. [Link]
- Process for preparation of celecoxib. (n.d.).
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). Molecules. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Iranian Journal of Pharmaceutical Research. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2014). BioMed Research International. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2013). Letters in Drug Design & Discovery. [Link]
-
Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]
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In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). JOVE. [Link]
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Experimental Protocol for the Synthesis and Evaluation of Pyrazole-Based Anticancer Agents
An Application Note for Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] In oncology, pyrazole derivatives have garnered significant attention, leading to several FDA-approved drugs and numerous clinical candidates.[2][3] Their anticancer effects are often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and in-vitro evaluation of novel pyrazole-based compounds as potential anticancer agents. We will detail robust synthetic protocols, including classical and modern microwave-assisted methods, outline rigorous characterization techniques, and provide a step-by-step guide to assessing cytotoxic activity using the MTT assay. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Part 1: Synthesis of Pyrazole-Based Anticancer Agents
Principle and Rationale
The most reliable and versatile method for constructing the pyrazole ring is the (3+2) cyclocondensation reaction. This involves reacting a compound containing a three-carbon backbone with two adjacent electrophilic centers (a 1,3-dicarbonyl compound or its equivalent) with a hydrazine derivative, which provides the two nitrogen atoms.[4][5] The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6]
The choice of starting materials allows for extensive diversification. Variations in the 1,3-dicarbonyl component (e.g., β-diketones, α,β-unsaturated ketones) and the hydrazine (e.g., hydrazine hydrate, aryl hydrazines) enable the synthesis of a large library of substituted pyrazoles for structure-activity relationship (SAR) studies.[7]
General Experimental Workflow
The overall process, from initial synthesis to biological validation, follows a logical progression. This ensures that only well-characterized compounds of high purity are advanced to resource-intensive biological screening.
Caption: Overall workflow from synthesis to biological evaluation.
Protocol 1: Classical Synthesis via Condensation of a β-Diketone and Hydrazine
This method is a foundational approach for synthesizing 3,5-disubstituted pyrazoles.[8] It involves the refluxing of reactants in a suitable solvent, often with an acid catalyst.
Materials:
-
Acetylacetone (Pentane-2,4-dione)
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine hydrochloride (1.45 g, 10 mmol) in ethanol (20 mL).
-
Addition of Diketone: To the stirring solution, add acetylacetone (1.00 g, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Expert Insight: The acidic catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation with the hydrazine.[6]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials indicates reaction completion.
-
Isolation: After completion, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 15 mL) to remove any unreacted starting materials and salts.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected product is 3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a green chemistry approach that significantly reduces reaction times and often improves yields by utilizing efficient dielectric heating.[2][9]
Materials:
-
Chalcone derivative (e.g., 1,3-diphenylprop-2-en-1-one)
-
Hydrazine hydrate
-
Ethanol
-
Microwave synthesis vial (10 mL)
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine the chalcone derivative (1.04 g, 5 mmol) and hydrazine hydrate (0.50 g, 10 mmol) in ethanol (5 mL).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120°C and 300 W for 5-10 minutes.[2]
-
Expert Insight: Microwave energy directly couples with polar molecules (like ethanol), causing rapid, uniform heating throughout the bulk of the solution. This avoids the slow, surface-based heating of conventional reflux, drastically accelerating the reaction rate.[10]
-
-
Cooling and Isolation: After the irradiation cycle, the vessel is automatically cooled to a safe temperature.
-
Purification: The resulting product can be purified similarly to the classical method, typically involving precipitation in cold water followed by filtration and recrystallization from a suitable solvent like ethanol.
| Parameter | Classical Synthesis | Microwave-Assisted Synthesis (MAOS) | Reference |
| Heating Method | Conventional (Oil Bath/Heating Mantle) | Dielectric Heating (Microwaves) | [2][10] |
| Typical Time | 4 - 9 hours | 3 - 15 minutes | [2][10] |
| Temperature | ~80-100 °C (Reflux) | ~100-120 °C (Controlled) | [2] |
| Typical Yields | 60 - 75% | 80 - 98% | [2] |
| Advantages | Simple equipment | High speed, high yield, energy efficient | [9] |
| Disadvantages | Long reaction time, lower efficiency | Requires specialized equipment | [2] |
Part 2: Purification and Structural Characterization
Unambiguous structural confirmation and purity assessment are critical before biological testing.
Purification Protocol: Recrystallization
-
Dissolve the crude pyrazole product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).
-
If impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under a vacuum.
Spectroscopic Characterization
The synthesized compounds should be characterized by a suite of spectroscopic techniques to confirm their identity and purity.[8][11]
| Technique | Purpose | Expected Observations for a Pyrazole Derivative |
| ¹H-NMR | Confirms proton framework | Aromatic protons (δ 7-8 ppm); Pyrazole C4-H proton (δ ~6.5 ppm); Protons on substituents (e.g., CH₃ at δ ~2.3 ppm). |
| ¹³C-NMR | Confirms carbon backbone | Aromatic carbons (δ 110-150 ppm); Pyrazole ring carbons (C3, C4, C5) will have distinct shifts. |
| FTIR | Identifies functional groups | C=N stretching vibration (~1550-1600 cm⁻¹); C-H stretching in the aromatic region (~3000-3100 cm⁻¹); N-H stretch if present (~3200-3400 cm⁻¹). |
| LC-MS | Confirms molecular weight and purity | A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the synthesized compound. Purity is assessed by the single peak in the chromatogram. |
Part 3: In Vitro Anticancer Activity Evaluation
Rationale and Mechanism of Action
Many pyrazole-based anticancer agents function by inhibiting key signaling pathways that drive tumor growth. A common mechanism is the inhibition of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression.[12][13] By blocking enzymes like CDK2, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).
Caption: Inhibition of the CDK2 pathway by a pyrazole agent.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver).[12][14]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized pyrazole compounds, dissolved in DMSO (stock solution).
-
Doxorubicin (positive control).[12]
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds and the positive control (Doxorubicin) in the growth medium. The final concentrations might range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells treated with DMSO at the same concentration as the compound wells and "untreated control" wells with only fresh medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Trustworthiness: During this step, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that causes a 50% reduction in cell viability. This value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound ID | Target | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HepG2 (µM) |
| PYZ-001 | Novel Agent | 8.5 ± 0.9 | 12.3 ± 1.4 | 9.1 ± 0.7 |
| PYZ-002 | Novel Agent | > 100 | > 100 | > 100 |
| PYZ-003 | Novel Agent | 5.8 ± 0.6 | 7.2 ± 0.5 | 4.9 ± 0.4 |
| Doxorubicin | Standard Drug | 0.95 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Data are hypothetical and for illustrative purposes only. Results are often presented as mean ± standard deviation from triplicate experiments.[12][13]
Conclusion
This application note provides a validated framework for the synthesis and preclinical evaluation of novel pyrazole-based anticancer agents. By following these robust protocols, researchers in drug development can efficiently synthesize libraries of pyrazole derivatives, perform rigorous structural and purity confirmation, and obtain reliable in-vitro cytotoxicity data. The described methods, from efficient microwave-assisted synthesis to the standardized MTT assay, represent a comprehensive and trusted workflow for identifying promising new anticancer drug candidates.
References
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 7018–7038. [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]
-
Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(16), 10855–10870. [Link]
-
Abdel-Wahab, B. F., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Omair, M. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
International Journal for Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
Al-Zahrani, L. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(22), 7984. [Link]
-
ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole chalcones by Claisen Schmidt condensation by conventional method. ResearchGate. [Link]
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Application Notes and Protocols for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Research
Introduction: A Versatile Building Block in Medicinal Chemistry
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, identified by CAS number 40401-39-6, is a substituted aminopyrazole that serves as a crucial heterocyclic building block in synthetic and medicinal chemistry. Its structure, featuring a reactive amine group and a pyrazole core, makes it an ideal precursor for the synthesis of more complex fused heterocyclic systems. Specifically, this compound is a key intermediate in the development of pyrazolo[1,5-a]pyrimidines, a class of compounds extensively investigated for their wide range of biological activities, including potential as antitumor and antifungal agents.[1][2] The presence of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this starting material particularly valuable for drug discovery programs.
These application notes provide a comprehensive guide for researchers on the procurement, handling, and utilization of this compound in a research setting, with a focus on its application in the synthesis of bioactive compounds.
Procurement and Vendor Information
For research and development purposes, this compound can be sourced from several reputable chemical suppliers. It is imperative for researchers to procure materials of high purity to ensure the reliability and reproducibility of experimental results. The following table summarizes key information from various vendors. Researchers should always consult the vendor's website and Safety Data Sheet (SDS) for the most current information before purchasing.
| Vendor | Product Number | Purity | CAS Number | Notes |
| Sigma-Aldrich | Varies by region | 97% | 40401-39-6 | Purity specified as 97%. |
| AKSci | 5435AB | Min. 97% | 40401-39-6 | Melting point listed as 108 - 112 °C.[3] |
| CymitQuimica | 10-F718135 | Not specified | 40401-39-6 | Intended for laboratory use only.[4] |
| Parchem | Not specified | Not specified | 40401-39-6 | Specialty chemical supplier. |
| Sobekbio Biosciences | AG003CYW | Not specified | 40401-39-6 | Supplier for life science and biotech research. |
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. According to safety data sheets, this compound may cause skin and serious eye irritation, as well as respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid material.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
A primary application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-bielectrophilic compound, such as an α,β-unsaturated carbonyl compound (e.g., a chalcone).[2][5] This reaction provides a regioselective route to these therapeutically relevant molecules.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a representative example of the synthesis of a pyrazolo[1,5-a]pyrimidine derivative using this compound and a chalcone as the 1,3-bielectrophile.
Materials and Reagents:
-
This compound
-
A substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Glacial acetic acid (solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and the substituted chalcone (1 equivalent).
-
Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the reactants.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Reaction Quenching and Product Isolation: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The solid product will precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Drying: Dry the purified product under vacuum.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopic Analysis: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a formic acid modifier can be a good starting point for analysis.[6]
Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. Its primary application as a precursor for pyrazolo[1,5-a]pyrimidines makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The protocols and information provided in these application notes are intended to facilitate the effective and safe use of this compound in a research setting.
References
-
El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B. Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. Eur. J. Chem.2011 , 2, 331-336. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Res Chem Intermed2017 , 43, 6743–6754. [Link]
-
Moustafa, A. H.; Gomaa, M. A.-M.; Soliman, A. M.; Khattab, S. N. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv., 2023 , 13, 2850-2875. [Link]
-
The formation of pyrazolo[1,5‐a]pyrimidines by the reaction of 3‐(4‐chlorophenyl)pyrazol‐5‐amine with chalcones. Journal of Heterocyclic Chemistry, 1995 , 32(5), 1461-1464. [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]
-
SIELC Technologies. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. [Link]
-
CAS Common Chemistry. This compound. [Link]
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- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. 40401-39-6 this compound AKSci 5435AB [aksci.com]
- 4. This compound [cymitquimica.com]
- 5. scilit.com [scilit.com]
- 6. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis and purification of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, enhance reaction yields, and achieve high product purity. The following sections provide in-depth answers to frequently encountered issues, detailed protocols, and the scientific rationale behind our recommendations.
Synthesis Overview: The Knorr Pyrazole Synthesis
The most prevalent and versatile method for synthesizing the pyrazole core of this compound is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketonitrile, such as 3-aminocrotononitrile, with a hydrazine derivative, in this case, (4-chlorophenyl)hydrazine.[3] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.[1]
Troubleshooting Guide: Yield and Purity Issues
This section addresses common problems encountered during the synthesis and purification of this compound in a question-and-answer format.
Low Reaction Yield
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yield is a frequent challenge that can originate from several factors. A systematic approach is crucial for identifying and resolving the issue.[1]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation reaction is often exothermic.[4] Poor temperature control can lead to the formation of impurities and degradation of the product.[4] It is crucial to monitor the internal reaction temperature and use appropriate cooling to maintain the optimal temperature range.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
pH and Catalyst: The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[5][6] The acidic environment facilitates the initial condensation step. However, a highly acidic medium can cause degradation of the starting materials or the product. The optimal amount of catalyst should be determined empirically.
-
-
Impure Reagents:
-
The purity of the starting materials, (4-chlorophenyl)hydrazine and 3-aminocrotononitrile, is critical. Impurities can interfere with the reaction and lead to the formation of side products. Use reagents from a reputable supplier and, if necessary, purify them before use.
-
-
Stoichiometry of Reactants:
-
The molar ratio of the reactants can significantly impact the yield. While a 1:1 molar ratio is theoretically required, using a slight excess of one reactant, often the more volatile or less stable one, can sometimes drive the reaction to completion. Experiment with slight variations in the stoichiometry to find the optimal ratio for your specific conditions.
-
-
Inefficient Mixing:
Caption: Troubleshooting workflow for low reaction yield.[1]
Product Purity Issues
Q2: My final product is impure. What are the likely contaminants and what are the most effective purification methods?
Impurities in the final product can include unreacted starting materials, regioisomers, and byproducts from side reactions. Effective purification is essential to obtain a high-purity compound.
Common Impurities:
-
Unreacted (4-chlorophenyl)hydrazine: This can often be removed by washing the crude product with a dilute acid solution, as the hydrazine will form a water-soluble salt.
-
Unreacted 3-aminocrotononitrile: This is generally more water-soluble than the product and can be removed during aqueous workup.
-
Regioisomers: The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4] While 3-aminocrotononitrile is generally expected to yield the desired 5-amino pyrazole, reaction conditions can influence regioselectivity.
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[7] The choice of solvent is critical for successful recrystallization.[7]
-
Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, such as regioisomers or impurities with similar solubility, column chromatography is the preferred method.[8]
Q3: What are the recommended solvents for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, a range of solvents can be effective.[7]
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | A good starting point for many pyrazole derivatives.[7] |
| Methanol | Polar Protic | Similar to ethanol, often used for polar compounds.[7] |
| Isopropanol | Polar Protic | Another effective alcohol for recrystallization.[7] |
| Ethyl Acetate | Polar Aprotic | A versatile solvent for compounds of intermediate polarity.[7] |
| Hexane/Ethyl Acetate | Mixed (Nonpolar/Polar) | A mixed solvent system can be used to fine-tune the solubility. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity appears, followed by slow cooling.[7] |
| Ethanol/Water | Mixed (Polar) | Useful for polar pyrazole derivatives. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.[7] |
Q4: How do I perform column chromatography to purify my product?
Column chromatography on silica gel is a standard method for purifying pyrazole derivatives.[8]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents should be determined by TLC analysis. Start with a low polarity mixture and gradually increase the polarity to elute the desired compound.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, starting with low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q5: What is a typical expected yield for the synthesis of this compound?
Yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials. However, with optimized conditions, yields in the range of 70-90% can be reasonably expected for the Knorr pyrazole synthesis.[2]
Q6: How can I confirm the identity and purity of my final product?
Several analytical techniques should be used in combination to confirm the structure and purity of the synthesized compound:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the product and monitor the progress of the reaction and chromatographic separation.[2] A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is the most definitive method for structural elucidation.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the molecule.
Q7: Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, there is growing interest in developing more sustainable synthetic methods. Some "green" chemistry approaches that could be applied to pyrazole synthesis include:
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like ethanol, water, or ionic liquids.[5]
-
Catalysis: Using non-toxic and recyclable catalysts, such as ammonium chloride, can make the process more sustainable.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times, increase yields, and minimize the use of solvents.[9]
-
Sonication: The use of ultrasound has also been shown to be an effective method for the synthesis of pyrazole derivatives, often with shorter reaction times and good yields.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-chlorophenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: To this solution, add 3-aminocrotononitrile (1.0 equivalent). If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If the product crystallizes out, it can be collected by filtration.[5] Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Initial Purification: The resulting crude solid can be washed with cold water or a small amount of cold ethanol to remove some of the more soluble impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on the table provided above. A good starting point is ethanol.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves.[7] If the solid does not dissolve completely, add small portions of hot solvent until it does.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[7] For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. (n.d.).
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.).
- Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Journal of Emerging Technologies and Innovative Research. (n.d.).
- Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters - ACS Publications. (n.d.).
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.).
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022).
- Knorr Pyrazole Synthesis - Chem Help ASAP. (n.d.).
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021).
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.).
- 5 - Organic Syntheses Procedure. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.).
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021).
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate. (2021).
- 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine - Sigma-Aldrich. (n.d.).
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.).
- This compound - CAS Common Chemistry. (n.d.).
- Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011).
- 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. Pyrazoles are a cornerstone of modern medicinal chemistry, appearing in drugs ranging from anti-inflammatory agents like Celecoxib to potent kinase inhibitors used in oncology.[1][2] However, the seemingly straightforward condensation of a 1,3-dicarbonyl compound and a hydrazine is often complicated by a variety of side reactions that can impact yield, purity, and even the identity of the final product.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, understanding, and overcoming these common challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve your immediate problem but also anticipate and prevent future issues.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequent and challenging issues encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers that are difficult to separate. How can I control the selectivity?
A1: The Challenge of Regioselectivity
This is the most common problem in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different regioisomeric pyrazoles.[3][4] The outcome is governed by a delicate balance of steric hindrance, electronics, and reaction conditions.[3][4]
The Underlying Chemistry: The reaction proceeds via the formation of a hydrazone intermediate.[5] The initial attack of the substituted hydrazine (e.g., methylhydrazine) occurs at the more electrophilic or less sterically hindered carbonyl group. Subsequent cyclization and dehydration yield the pyrazole.[1][6] Controlling which carbonyl is attacked first is the key to achieving regioselectivity.
-
Electronic Effects: An electron-withdrawing group (like a -CF₃ group) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[3]
-
Steric Effects: A bulky substituent on the diketone or the hydrazine will favor attack at the less sterically hindered carbonyl.[3][4]
-
Reaction Conditions (pH, Solvent): The pH is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing selectivity compared to neutral or basic conditions.[3][7]
Troubleshooting Strategies:
-
Solvent Modification: This is often the most effective and experimentally simple parameter to adjust. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[8] These solvents can modulate the relative reactivity of the carbonyl groups and the hydrazine nitrogens through hydrogen bonding.
-
Temperature Control: Running the reaction at lower temperatures often favors the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Catalyst Choice: While often acid-catalyzed with reagents like acetic acid, the choice and amount of acid can influence the outcome.[5] Experiment with catalytic amounts of stronger acids (e.g., p-TsOH) or running the reaction under neutral conditions to see how the isomer ratio is affected.
Diagram: Regioisomer Formation Pathway
The diagram below illustrates how the reaction of an unsymmetrical 1,3-diketone with methylhydrazine can lead to two different products depending on the initial site of nucleophilic attack.
Caption: Formation of two regioisomers from a single set of reactants.
Q2: My N-alkylation of a pre-formed pyrazole is giving low yields and a complex mixture. What is going wrong?
A2: The N-Alkylation Challenge
While pyrazoles can be alkylated post-synthesis, this reaction is not always straightforward. The pyrazole ring has two nitrogen atoms, and for unsymmetrical pyrazoles, alkylation can occur at either one, leading to regioisomers.[9][10] Furthermore, under certain conditions, C-alkylation can compete with the desired N-alkylation.
The Underlying Chemistry: The N-H proton of pyrazole is weakly acidic and can be removed by a base to generate a pyrazolate anion. This anion is an ambident nucleophile, with electron density on both nitrogen atoms. The site of alkylation (the more nucleophilic nitrogen) is influenced by sterics and electronics of the pyrazole ring, as well as the nature of the alkylating agent and counter-ion (from the base).[9]
Troubleshooting Strategies:
-
Choice of Base and Solvent: Strong bases like NaH in an aprotic solvent like DMF or THF are commonly used to ensure complete deprotonation to the pyrazolate. For milder conditions, K₂CO₃ in DMSO or DMF can be effective.[11][12] The combination of base and solvent can influence the ionic character of the pyrazolate, affecting regioselectivity.
-
Steric Direction: For unsymmetrical pyrazoles, the alkylating agent will typically add to the less sterically hindered nitrogen atom.[9] If the undesired isomer is favored, you may need to reconsider the initial pyrazole synthesis to place bulky groups strategically to block the undesired nitrogen.
-
Alternative Alkylating Agents: Traditional alkyl halides can be overly reactive. Consider using alternative electrophiles like trichloroacetimidates under acidic conditions, which can offer a different regiochemical outcome and avoid the need for a strong base.[9][10]
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve yields and selectivity in N-alkylation reactions, especially when dealing with reactants of differing solubility.[11]
Q3: My reaction is sluggish, and the yield is poor. Besides side products, what else should I investigate?
A3: Optimizing for Yield and Completion
Low yields can stem from several factors beyond obvious side reactions, including reactant quality, reaction conditions, and incomplete conversion.[7]
Troubleshooting Strategies:
-
Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[7][13] Use a fresh bottle or purify stored hydrazine if you suspect degradation. Anhydrous hydrazine can be explosive, so it is almost always handled as its hydrate.[14] Be aware that hydrazine is toxic and a potential carcinogen and should always be handled in a fume hood with appropriate personal protective equipment.[14]
-
Reaction Temperature and Time: The cyclocondensation reaction can be slow.[7] If TLC or LC-MS shows significant starting material remaining, consider increasing the reaction temperature or extending the reaction time.[5][7]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for synthesizing pyrazoles.[15][16] It can dramatically reduce reaction times (from hours to minutes) and often improves yields and selectivity by providing rapid, uniform heating.[17][18]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | Typically 2-24 hours | Typically 5-30 minutes[17] |
| Yields | Often moderate to good | Often good to excellent[17] |
| Selectivity | Variable, can be difficult to control | Can be improved, sometimes favoring the thermodynamic product[3] |
| Energy Efficiency | Lower | Higher (heats reaction directly) |
Experimental Protocols
Protocol 1: Improving Regioselectivity with Fluorinated Alcohols
This protocol is adapted from literature demonstrating that fluorinated alcohols can significantly enhance regioselectivity in pyrazole synthesis.[8][19]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature with magnetic stirring.
-
Stir the reaction at room temperature. Monitor progress every 30-60 minutes by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the limiting starting material), remove the HFIP under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography to isolate the major regioisomer.
-
Frequently Asked Questions (FAQs)
Q: How can I reliably distinguish between two regioisomers? A: This is a critical validation step. While TLC may show two close-running spots, definitive identification requires spectroscopic analysis. 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable.[20][21] A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the adjacent substituent at the C5 position of the pyrazole ring, unambiguously confirming the structure.[21]
Q: I isolated a product, but it's not aromatic. What happened? A: You have likely formed a pyrazoline (a dihydropyrazole), the non-aromatic precursor to the pyrazole.[7] This is common when using α,β-unsaturated ketones as the 1,3-dicarbonyl equivalent. The initial cyclization yields the pyrazoline, which must then be oxidized to form the aromatic pyrazole ring.[7][22] This can sometimes be achieved by simply heating in the presence of a mild oxidant or even air, or by a separate oxidation step using an agent like bromine.[7][23]
Q: What is the best way to purify a mixture of pyrazole isomers? A: If the isomers are inseparable by standard silica gel chromatography, several other techniques can be employed.[20]
-
Chromatography Optimization: Try different solvent systems (e.g., toluene/ethyl acetate) or switch to a different stationary phase like alumina.
-
Crystallization: The two isomers will likely have different crystal packing energies and solubilities. Attempting recrystallization from a variety of solvents may cause one isomer to selectively crystallize.
-
Acid Salt Formation: Pyrazoles are basic and can form salts with acids.[19][24] Dissolving the crude mixture in a solvent like isopropanol and adding an acid (e.g., HCl or H₂SO₄) can lead to the selective crystallization of one of the isomer's salts, which can then be isolated and neutralized to recover the pure pyrazole.[19][24]
Systematic Troubleshooting Workflow
When faced with an unexpected result in your pyrazole synthesis, a logical, step-by-step approach is the most efficient way to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved from [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis - Chem Help ASAP. (n.d.). Retrieved from [Link]
-
Synthesis of pyrazoles - YouTube. (2019, January 19). Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Common Applications and Maintenance of Hydrazine Hydrate. (n.d.). Retrieved from [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate. (n.d.). Retrieved from [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (n.d.). Retrieved from [Link]
-
Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (n.d.). Retrieved from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. (2023, March 1). Retrieved from [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions - R Discovery. (2010, January 1). Retrieved from [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development. (n.d.). Retrieved from [Link]
-
Practical Hydrazine Hydrate Safety : r/chemistry - Reddit. (2018, October 15). Retrieved from [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]
-
How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved from [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022, September 8). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. (2022, July 25). Retrieved from [Link]
Sources
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- 20. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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- 24. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Knorr Pyrrole Synthesis: A Technical Guide to Reaction Optimization
Welcome to the technical support center for the optimization of the Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the knowledge to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Knorr pyrrole synthesis, providing the foundational knowledge needed for successful experimentation.
Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis?
The Knorr pyrrole synthesis is a classic organic reaction that constructs the pyrrole ring by condensing an α-aminoketone with a β-ketoester or another active methylene compound.[1][2] The reaction mechanism proceeds through several key stages:
-
Imine/Enamine Formation: The synthesis begins with the condensation of the α-aminoketone and the β-ketoester to form an imine, which then tautomerizes to a more stable enamine intermediate.[1][2]
-
Cyclization: An intramolecular nucleophilic attack by the enamine nitrogen onto the ketone's carbonyl carbon initiates the ring-closing step.
-
Dehydration: The resulting five-membered ring intermediate undergoes dehydration (elimination of a water molecule) to form the stable, aromatic pyrrole ring.[2]
Q2: Why is the α-aminoketone reactant typically generated in situ?
α-aminoketones are highly reactive and prone to rapid self-condensation, leading to the formation of pyrazine dimers and other unwanted side products.[1][3] Generating the α-aminoketone in situ (within the reaction mixture) keeps its concentration low at any given moment, minimizing this problematic side reaction and maximizing the yield of the desired pyrrole.[2] The most common method for this in situ generation involves the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[1]
Q3: What is the specific role of zinc and acetic acid in the classical Knorr synthesis?
In the traditional Knorr synthesis, zinc dust and acetic acid serve as the catalytic system for the in situ generation of the α-aminoketone from its oxime precursor.[1]
-
Zinc Dust (Zn): Acts as the reducing agent, transferring electrons to the oxime group (-C=N-OH).
-
Acetic Acid (CH₃COOH): Serves as a proton source and the solvent. It protonates the oxime, making it more susceptible to reduction by zinc. The acidic environment is also crucial for catalyzing the subsequent condensation and dehydration steps of the pyrrole formation.
Q4: How does the Knorr synthesis differ from the Paal-Knorr synthesis?
While both are cornerstone methods for pyrrole synthesis, they start from different precursors.
-
Knorr Synthesis: Reacts an α-aminoketone with a β-dicarbonyl compound (or other active methylene compound).[2][4]
-
Paal-Knorr Synthesis: Involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine .[4][5][6]
This fundamental difference in starting materials makes each method suitable for accessing different substitution patterns on the final pyrrole ring.
Knorr Synthesis Reaction Mechanism
Caption: Key stages of the Knorr pyrrole synthesis mechanism.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Knorr synthesis.
Problem 1: Low or zero yield of the desired pyrrole.
-
Potential Cause A: Purity of Starting Materials. The β-ketoester is susceptible to hydrolysis or other degradation. Impurities can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your β-ketoester, distilling it if necessary before use. Use high-purity sodium nitrite and fresh, finely powdered zinc dust.
-
-
Potential Cause B: Inefficient Reduction of the Oxime. The reduction of the α-oximino intermediate to the α-aminoketone is a critical step.
-
Solution: Ensure the zinc dust is activated and added portion-wise to control the exotherm.[1] Vigorous stirring is essential to maintain contact between the zinc and the reactants in the acetic acid solution.
-
-
Potential Cause C: Reaction Temperature Too Low. While the initial nitrosation often requires cooling, the subsequent reduction and condensation steps may require heat to proceed at a reasonable rate.[1]
-
Solution: After the initial in situ generation of the aminoketone, slowly warm the reaction mixture. The reaction is often exothermic, and in some modern practices, the mixture is allowed to reach the boiling point of the acetic acid solvent to drive the reaction to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile.
-
Problem 2: The reaction is highly exothermic and difficult to control.
-
Potential Cause: Rate of Zinc Addition. The reduction of the oxime by zinc in acetic acid is highly exothermic. Adding the zinc dust too quickly can cause the reaction temperature to spike, potentially leading to solvent boiling over and the formation of degradation products.[1]
-
Solution: Add the zinc dust slowly and in small portions to the stirred reaction mixture. Use an ice bath or other external cooling method to dissipate the heat generated, especially during the initial phase of the reduction.[1] Modern methods often involve the gradual, simultaneous addition of the oxime solution and zinc dust to a solution of the second ketoester equivalent.[1]
-
Problem 3: A significant amount of a pyrazine byproduct is observed.
-
Potential Cause: Self-Condensation of the α-Aminoketone. As mentioned in the FAQs, if the concentration of the α-aminoketone becomes too high, it will dimerize to form a stable dihydropyrazine, which then oxidizes to the pyrazine.
-
Solution: This is the primary reason for generating the aminoketone in situ. Ensure the reduction step proceeds concurrently with the condensation. A slow, gradual addition of the reducing agent (zinc) is critical. This ensures that the aminoketone is consumed by the second equivalent of the β-ketoester as soon as it is formed.
-
Optimization of Key Reaction Parameters
The yield and purity of the Knorr synthesis are highly dependent on several factors. The following table summarizes key parameters and their impact on the reaction.
| Parameter | Variation & Considerations | Impact on Reaction | References |
| Catalyst/Reducing System | Classic: Zinc in acetic acid. | Reliable for many substrates but can be highly exothermic. Stoichiometric amounts of zinc are required. | [1] |
| Modern Catalytic: Dehydrogenative coupling using Mn catalysts. | Offers a more "green" and catalytic approach, forming hydrogen as a byproduct. May require higher temperatures. | [7][8] | |
| Solvent | Glacial Acetic Acid: The most common solvent. | Acts as both a solvent and a proton source for catalysis. | [1] |
| Alternative Solvents: High-boiling point solvents can be used with modern catalytic systems. | May be necessary for substrates with poor solubility in acetic acid or for higher temperature reactions. | [7] | |
| Temperature | Nitrosation: Typically performed under cooling (0-10 °C). | Prevents decomposition of nitrous acid and minimizes side reactions. | [1] |
| Reduction/Condensation: Room temperature to reflux. | The reaction is exothermic; initial cooling may be needed. Heating is often required to drive the reaction to completion. | [1] | |
| Reactant Substituents | β-Ketoester: Electron-withdrawing groups (e.g., esters) are typical. | The active methylene group is crucial for the condensation step. The choice of ester (e.g., ethyl, benzyl, tert-butyl) can be used to facilitate selective deprotection later. | [1] |
| α-Aminoketone: Varies based on the first ketoester used. | The structure directly determines the substitution pattern on the final pyrrole ring. | [2] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is based on the original, well-established Knorr synthesis.[1]
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂) (1 equivalent)
-
Zinc dust (2 equivalents)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Addition funnel
Procedure:
-
Preparation of the Oxime Solution:
-
In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a saturated aqueous solution of one equivalent of sodium nitrite dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the addition.
-
Stir for an additional 30 minutes in the ice bath. The resulting solution contains ethyl 2-oximinoacetoacetate.
-
-
Preparation for Condensation:
-
In a separate, larger round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
-
Reaction Execution (Reduction and Condensation):
-
Begin vigorously stirring the solution of ethyl acetoacetate from step 2.
-
Gradually and simultaneously, add the oxime solution from step 1 and small portions of zinc dust.
-
CAUTION: The reaction is highly exothermic. Monitor the temperature closely and use an ice bath to maintain control. The rate of addition should be managed so that the temperature does not rise uncontrollably. The mixture may be allowed to warm and even gently reflux as the reaction proceeds.[1]
-
After the addition is complete, heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion. Monitor the progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a large volume of cold water. The product will precipitate as a solid.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove zinc salts and acetic acid.
-
The crude product can be purified by recrystallization from ethanol or methanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
-
References
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Grokipedia. Knorr pyrrole synthesis. [Link]
-
Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
-
Journal of the American Chemical Society. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [Link]
-
ACS Publications. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [Link]
-
Química Organica.org. Paal–Knorr synthesis of pyrrole. [Link]
-
Cambridge University Press. Knorr Pyrrole Synthesis. [Link]
-
YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
ResearchGate. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
-
ResearchGate. Influence of temperature and time on the Paal-Knorr reaction conversion. [Link]
-
ResearchGate. Paal-Knorr condensation for the synthesis of pyrrole derivatives under solvent-free conditions without catalyst. [Link]
-
ResearchGate. The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. [Link]
-
YouTube. Knorr pyrrole synthesis with important question from csir-net. [Link]
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
Sources
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- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of Functionalized Pyrazoles
Welcome to the Technical Support Center for functionalized pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, the synthesis of specific, functionally complex pyrazoles is often hampered by a lack of regiocontrol, leading to isomeric mixtures that are challenging to separate and analyze.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer over the other?
Probable Cause: The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can lead to two different regioisomers when the dicarbonyl is unsymmetrical.[5][6] This is because the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons.[3][5] The lack of selectivity suggests that the electronic and steric differences between the two carbonyl groups are minimal under your current reaction conditions.
Solutions:
-
Solvent Optimization: The choice of solvent can dramatically influence regioselectivity.[4][7]
-
Conventional Solvents: Protic solvents like ethanol often lead to poor regioselectivity.[4] Aprotic dipolar solvents may offer better results.[6]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]
-
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which carbonyl it attacks first.[3][5]
-
Acidic Conditions: Using a catalytic amount of acid can protonate a carbonyl group, making it more electrophilic.[8][9]
-
Aryl Hydrochloride Hydrazines: Employing the hydrochloride salt of an arylhydrazine in an aprotic dipolar solvent can improve regioselectivity compared to using the free base in a protic solvent.[6]
-
-
Temperature Adjustment: Reaction temperature can be a critical parameter in controlling selectivity.[7][10] Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Q2: I'm observing the formation of a significant amount of a 5-hydroxy-5-trifluoromethylpyrazoline intermediate instead of the desired pyrazole. What is causing this, and how can I promote dehydration to the final product?
Probable Cause: The reaction between a 1,3-diketone bearing a strong electron-withdrawing group, such as a trifluoromethyl (CF3) group, and a substituted hydrazine can sometimes stall at the 5-hydroxy-5-trifluoromethylpyrazoline intermediate.[4] This is particularly common when a strong electron-withdrawing substituent is attached to the hydrazine group.[4] The stability of this intermediate can hinder the final dehydration step to form the aromatic pyrazole ring.
Solutions:
-
Solvent Choice: As with regioselectivity, the solvent plays a crucial role here. While ethanol may allow for the isolation of the pyrazoline intermediate, switching to fluorinated alcohols like TFE or HFIP can facilitate the dehydration and lead directly to the pyrazole.[4]
-
Acid Catalysis: The addition of a catalytic amount of a strong acid can promote the elimination of water from the pyrazoline intermediate, driving the reaction towards the formation of the aromatic pyrazole.
-
Extended Reaction Time or Increased Temperature: Simply allowing the reaction to proceed for a longer duration or gently heating the reaction mixture can often provide the necessary energy to overcome the activation barrier for dehydration.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of regioselective pyrazole synthesis.
What are the key factors that govern regioselectivity in the Knorr pyrazole synthesis?
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is primarily controlled by a combination of three main factors:
-
Electronic Effects: The electronic nature of the substituents on both the 1,3-dicarbonyl and the hydrazine is critical.[3][5]
-
On the Dicarbonyl: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
On the Hydrazine: The substituent on the hydrazine (e.g., alkyl vs. aryl) alters the relative nucleophilicity of the two nitrogen atoms. For instance, in phenylhydrazine, the NH2 group is more nucleophilic, whereas in methylhydrazine, it is the less nucleophilic nitrogen.[4]
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.[3][5]
-
Reaction Conditions: As highlighted in the troubleshooting section, parameters such as solvent, temperature, and pH can have a profound impact on the regioselectivity of the reaction.[3][7]
How can I predict the major regioisomer in a pyrazole synthesis?
Predicting the major regioisomer involves a careful analysis of the interplay between steric and electronic factors. A general guideline is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl.[4] However, this can be influenced by the reaction conditions. For example, the use of fluorinated solvents has been shown to consistently favor the formation of 5-arylpyrazole isomers.[4]
Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?
Yes, several other methods can provide excellent regioselectivity:
-
1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of in situ generated nitrile imines with alkenes or alkynes is a powerful strategy for the regioselective synthesis of pyrazoles.[6][11]
-
Multi-component Reactions (MCRs): One-pot, three-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can offer high yields and good regioselectivity.[1]
-
Metal-Catalyzed Reactions: Various transition-metal-catalyzed methods have been developed for the regioselective synthesis of substituted pyrazoles.[12][13]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The data clearly demonstrates the significant improvement in regioselectivity when using fluorinated alcohols.[4]
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Regioisomeric Ratio (A:B)¹ | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | Low regioselectivity | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [4] |
| Various 1,3-diketones | Phenylhydrazine | EtOH | Low regioselectivity | [4] |
| Various 1,3-diketones | Phenylhydrazine | TFE | Improved regioselectivity | [4] |
| Various 1,3-diketones | Phenylhydrazine | HFIP | Up to 99:1 | [4] |
¹Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while in regioisomer B, it is adjacent to the R² group.
Experimental Protocols & Visualizations
General Protocol for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines with enhanced regioselectivity.[5]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in TFE or HFIP in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole regioisomer.
Knorr Pyrazole Synthesis Workflow
Caption: Knorr pyrazole synthesis workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree.
References
-
Al-Masoudi, N. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(13), 4848-4853. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 137. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3743. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]
-
RSC Publishing. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through... Retrieved from [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10335. Retrieved from [Link]
-
National Institutes of Health. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(11), 3183. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 438-476. Retrieved from [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5853. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Datapdf.com. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N‑Tosylhydrazones. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Institutes of Health. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(11), 2691. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2022). Knorr Pyrazole Synthesis Question. Retrieved from [Link]
-
GalChimia. (2009). Regioselective pyrazoles. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4784. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. Retrieved from [Link]
-
ResearchGate. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]
-
National Institutes of Health. (2010). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Tetrahedron Letters, 51(48), 6305-6308. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
Reddit. (2022). Regioselectivity in pyrazole EAS. Retrieved from [Link]
Sources
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- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. name-reaction.com [name-reaction.com]
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- 11. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification Techniques for Crude 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
This guide is intended for researchers, scientists, and drug development professionals, offering a dedicated resource for troubleshooting the purification of crude 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This document provides practical, experience-based solutions to common challenges encountered during the purification process.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound and offers targeted solutions.
Issue 1: Persistent Impurities After Recrystallization
Question: My recrystallized this compound still shows significant impurities by TLC and NMR analysis. How can I improve the purity?
Answer:
Recrystallization is highly dependent on the differential solubility of the desired compound and its impurities in a given solvent. If impurities have similar solubility profiles to your product, they will co-crystallize.
Potential Causes & Solutions:
-
Inadequate Solvent System: The chosen solvent may not effectively discriminate between your product and the impurities.
-
Solution: A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The goal is to find a system where your product is soluble when hot but sparingly soluble when cold, while the impurities remain in the mother liquor or are insoluble even in the hot solvent.
-
-
Occluded Impurities: Rapid crystal formation can trap impurities within the crystal lattice.
-
Solution: Ensure a slow cooling process. Allow the hot, saturated solution to cool gradually to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.
-
-
Inherent Limitations of Recrystallization: Some impurities, particularly regioisomers or compounds with very similar structures, may not be efficiently removed by recrystallization alone.[1]
-
Solution: Consider a multi-step purification strategy. An initial purification by column chromatography or an acid-base extraction to remove the bulk of impurities can be followed by a final recrystallization step to achieve high purity.
-
Experimental Workflow: Multi-Step Purification Strategy
Caption: A multi-step approach to high-purity product.
Issue 2: Product Decomposition on Silica Gel During Column Chromatography
Question: I'm observing significant product loss and the formation of new, more polar spots on my TLC plates when I attempt to purify my compound using column chromatography on silica gel. What is happening?
Answer:
The aminopyrazole moiety can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.
Potential Causes & Solutions:
-
Acidity of Stationary Phase: The acidic silanol groups on the surface of silica gel can catalyze the decomposition of acid-sensitive compounds.
-
Solution 1: Neutralize the Silica Gel. Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine (or another volatile base). This will neutralize the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.
-
Solution: Optimize your mobile phase to have a slightly higher polarity to expedite the elution of your compound, while still achieving adequate separation. Avoid letting the column run dry, as this can also lead to issues.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of this compound?
A1: The synthesis typically involves the condensation of (4-chlorophenyl)hydrazine with ethyl acetoacetate or a similar β-ketoester.[2][3] Common impurities may include unreacted starting materials, regioisomers (where the amino group is at a different position on the pyrazole ring), and byproducts from side reactions.[1]
Q2: Is acid-base extraction a viable purification method for this compound?
A2: Yes, acid-base extraction is a highly effective technique for this compound.[4][5][6] The basic 5-amino group can be protonated by an aqueous acid (e.g., 1M HCl), transferring the desired compound into the aqueous phase.[5] Neutral impurities will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified product can be extracted back into an organic solvent or collected by filtration if it precipitates.[4]
Workflow: Acid-Base Extraction for Aminopyrazole Purification
Caption: Acid-base extraction workflow.
Q3: Which analytical methods should I use to confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a thorough assessment of purity.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify impurities.[7][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7][9]
-
Melting Point Determination: A sharp melting point range that is consistent with literature values is a strong indicator of high purity.[8]
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Advantages | Disadvantages |
| Recrystallization | 95-99% | Insoluble impurities, some soluble impurities | Simple, cost-effective | Can have low yield, may not remove structurally similar impurities |
| Column Chromatography | >98% | Most impurities, including regioisomers | High resolution | Can be time-consuming, potential for product degradation |
| Acid-Base Extraction | 90-98% | Neutral and acidic impurities | Fast, good for initial cleanup | May not remove basic impurities |
III. References
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud. Retrieved December 21, 2025, from
-
Analytical Techniques for Organic Compounds. (n.d.). Algor Cards. Retrieved December 21, 2025, from
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved December 21, 2025, from
-
Identifying and removing byproducts in pyrazole synthesis. (2025). Benchchem. Retrieved December 21, 2025, from
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Unknown Source. Retrieved December 21, 2025, from
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Unknown Source. Retrieved December 21, 2025, from
-
Acid-Base Extraction. (n.d.). Unknown Source. Retrieved December 21, 2025, from
-
Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved December 21, 2025, from
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved December 21, 2025, from
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved December 21, 2025, from
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Unknown Source. Retrieved December 21, 2025, from
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 9. rroij.com [rroij.com]
Technical Support Center: Minimizing Byproduct Formation in Pyrazole Ring Closure
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during pyrazole ring closure reactions. We understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, achieving high purity and yield can be challenging. This resource provides in-depth, field-proven insights to help you navigate common experimental hurdles.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction is producing a mixture of regioisomers. How can I control the outcome?
This is the most common challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. The formation of two or more constitutional isomers complicates purification and reduces the yield of the desired product.[1][2]
Question: What are the primary factors controlling regioselectivity?
Answer: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[2]
-
Electronic Effects: The nucleophilic attack of the hydrazine can be directed to the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. Electron-withdrawing groups (like -CF₃) on the dicarbonyl can activate the adjacent carbonyl, making it the preferred site of initial attack.[2]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[2]
-
Reaction Conditions: This is where you have the most control. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[2]
Question: How can I leverage reaction conditions to favor one regioisomer?
Answer: Strategic selection of your reaction environment is key.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly alter the reaction pathway.
-
Protic Solvents (e.g., Ethanol, Methanol): In protic solvents, the reaction often favors the formation of one regioisomer. For example, in the reaction of β-enamino diketones with phenylhydrazine, protic solvents selectively yield one isomer.[3]
-
Fluorinated Alcohols (TFE, HFIP): The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to traditional solvents like ethanol.[4] In many cases, these solvents can lead to the almost exclusive formation of a single regioisomer.[4]
-
Aprotic Solvents (e.g., Toluene, Dioxane, DMF): These solvents can favor the formation of the opposite regioisomer compared to protic solvents.[3] N,N-dimethylacetamide, in particular, has been used for highly regioselective syntheses at room temperature.[5]
-
-
pH Control (Catalysis): The pH of the reaction medium is a powerful tool for controlling regioselectivity.
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, leaving the less basic, less sterically hindered nitrogen to initiate the attack. This can reverse the selectivity observed under neutral or basic conditions.[2] A catalytic amount of acid is typically used in the Knorr pyrazole synthesis.[6]
-
Basic Conditions: Base-mediated reactions can also provide high regioselectivity, as demonstrated in the [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones.[7]
-
Issue 2: My product is not aromatic. I think I've formed a pyrazoline.
Incomplete aromatization is a common pitfall, leading to the formation of pyrazoline (4,5-dihydro-1H-pyrazole) intermediates as byproducts.[1][8]
Question: Why does my reaction stop at the pyrazoline stage?
Answer: This typically occurs when the reaction pathway involves the cyclization of a hydrazine with an α,β-unsaturated ketone or aldehyde.[8] The initial cyclization yields the non-aromatic pyrazoline ring. A subsequent oxidation step is required to form the stable, aromatic pyrazole ring. If the reaction conditions are not sufficiently oxidizing, the pyrazoline will be the major product.[8][9]
Question: How can I promote aromatization to the desired pyrazole?
Answer: You can either include an oxidant in the reaction mixture (in-situ oxidation) or oxidize the isolated pyrazoline in a separate step.
-
In-Situ Oxidation:
-
Air/Oxygen: Simply heating the reaction mixture in a high-boiling solvent like DMSO under an oxygen atmosphere can be sufficient to drive the aromatization.[9]
-
Mild Oxidizing Agents: Incorporating a mild oxidant into the reaction can be effective.
-
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can convert it to the pyrazole.
Issue 3: My reaction mixture is turning dark yellow/red, and the final product is impure.
The appearance of strong colors often points to the decomposition of starting materials, particularly the hydrazine reagent.
Question: What causes these colored impurities?
Answer: Hydrazine and its derivatives, especially phenylhydrazine, can be sensitive to air and light, leading to oxidation and decomposition.[10] This not only reduces the concentration of your active reagent, leading to lower yields, but also generates colored byproducts that can be difficult to remove.[8][10]
Question: How can I prevent hydrazine decomposition and minimize colored impurities?
Answer: Proper handling and reaction setup are crucial.
-
Use High-Purity Reagents: Ensure you are using fresh, high-purity hydrazine. If available, using a more stable salt form, like phenylhydrazine hydrochloride, can be beneficial.[10]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent air oxidation of the hydrazine.[10]
-
Purification: If colored impurities are present in the final product, purification by column chromatography or recrystallization is necessary. Sometimes, an activated carbon treatment can help remove colored byproducts.
Troubleshooting Workflow for Regioselectivity
Use the following decision-making workflow to systematically address issues with regioisomer formation.
Caption: Troubleshooting workflow for improving regioselectivity.
Knorr Pyrazole Synthesis: Mechanism & Byproduct Pathways
The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6] Understanding the mechanism is key to controlling the outcome. The reaction proceeds through a series of intermediates, and the pathway can diverge to yield different products.
Caption: Divergent pathways in Knorr pyrazole synthesis.
Data Summary: Impact of Reaction Parameters on Byproduct Formation
The table below summarizes how key experimental variables can be adjusted to control the formation of regioisomers and other byproducts.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale | References |
| Solvent | Protic (Ethanol) | Baseline selectivity, often a mixture. | Solvates intermediates and influences proton transfer steps. | [3] |
| Fluorinated Alcohol (TFE, HFIP) | Dramatically increased regioselectivity. | Unique solvent properties stabilize one transition state over the other. | [4] | |
| Aprotic (Toluene, DMAc) | Can favor the opposite regioisomer compared to protic solvents. | Less interaction with intermediates via hydrogen bonding. | [3][5] | |
| Catalyst / pH | Acidic (e.g., Acetic Acid) | Can reverse or significantly improve selectivity. | Protonates the more basic nitrogen of the hydrazine, directing the attack from the less hindered nitrogen. | [2][6] |
| Basic | Can provide high regioselectivity depending on the substrate. | Alters the nucleophilicity of the hydrazine and can deprotonate the dicarbonyl. | [7] | |
| Temperature | Lower Temperature | Generally improves selectivity. | Favors the kinetically controlled product over the thermodynamically controlled one. | [11][12] |
| Higher Temperature | Can decrease selectivity and increase side products. | Provides enough energy to overcome activation barriers for multiple reaction pathways. | [12] | |
| Substituents | Bulky Groups (Steric Hindrance) | Directs attack to the less hindered carbonyl. | Steric repulsion disfavors attack at the more crowded site. | [2] |
| Electron-Withdrawing Groups | Directs attack to the more electrophilic carbonyl. | Increases the partial positive charge on the adjacent carbon, making it a better electrophile. | [2] |
General Experimental Protocol: Knorr Pyrazole Synthesis
This protocol provides a general workflow for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with critical steps highlighted to minimize byproduct formation.
Objective: To synthesize a 3,5-disubstituted pyrazole while minimizing the formation of regioisomers and other impurities.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine or hydrazine salt (e.g., phenylhydrazine hydrochloride) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol, TFE, or as optimized)
-
Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., Ethanol).
-
CRITICAL STEP: If sensitive hydrazines are used, purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to prevent oxidative decomposition.[10]
-
-
Reagent Addition:
-
Dissolve the hydrazine (1.0-1.1 eq) in a small amount of the reaction solvent.
-
Add the hydrazine solution dropwise to the stirring solution of the dicarbonyl at room temperature. A slow addition rate is crucial to control any potential exotherm, especially on a larger scale.[12]
-
After the addition is complete, add the acid catalyst (e.g., 2-3 drops of glacial acetic acid).[8]
-
-
Reaction:
-
Heat the reaction mixture to reflux (or the optimized temperature).
-
CRITICAL STEP: Monitor the reaction progress by Thin Layer Chromatography (TLC). This is essential to determine the optimal reaction time and to observe the formation of byproducts.[11] Continue heating until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by one of the following methods.
-
-
Purification:
-
Recrystallization: This is the preferred method if a suitable solvent can be found (e.g., ethanol/water, ethyl acetate/hexanes). It is highly effective for separating isomers with different solubilities.[13]
-
Column Chromatography: If recrystallization is ineffective, purify the crude product by flash column chromatography. For basic pyrazoles, deactivating the silica gel with triethylamine can prevent product loss on the column.[13]
-
Salt Formation: The basicity of the pyrazole nitrogens can be exploited. Treatment with an acid can form a salt, which may have different crystallization properties from the regioisomeric byproduct, allowing for separation.[13][14]
-
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Souza, T. F., et al. (2017). Regiochemical Control of Pyrazoles by Solvent and β-Enamino Diketone Structure: Regioselective Synthesis of 4,5‐Disubstituted N‐Phenylpyrazoles. Asian Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Available at: [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Nishiyama, H. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
-
Hasani, M., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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- 13. benchchem.com [benchchem.com]
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Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the critical process of catalyst selection. We will address common challenges and frequently asked questions to help you optimize your synthetic routes for higher efficiency, selectivity, and sustainability.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used in pyrazole synthesis?
The synthesis of pyrazoles can be catalyzed by a diverse range of substances, broadly categorized as follows:
-
Acid Catalysts : These are most common in classical methods like the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[2] Examples range from simple mineral acids to solid acids like Amberlyst-70, which offer easier separation.[4]
-
Metal Catalysts : Transition metals like ruthenium, iron, silver, copper, and palladium are used in various pyrazole synthesis strategies.[4][5][6] They can facilitate reactions such as [3+2] cycloadditions, oxidative C-N coupling, and hydrogen transfer catalysis.[4][5][7] For instance, silver triflate (AgOTf) has been shown to efficiently catalyze the reaction between trifluoromethylated ynones and hydrazines to yield 3-CF3-pyrazoles with high regioselectivity.[4]
-
"Green" and Heterogeneous Catalysts : There is a growing emphasis on sustainable synthesis, which has led to the development of eco-friendly catalysts.[8][9] These include:
-
Nano-catalysts : Materials like nano-ZnO offer high surface area and catalytic activity, often in aqueous media, with the benefit of easy recovery.[4][10]
-
Ionic Liquids : These can act as both solvent and catalyst, providing a green alternative to volatile organic solvents.[11]
-
Biocatalysts : Enzymes such as lipase can catalyze multicomponent reactions for pyrazole synthesis under mild conditions.[12]
-
Solid-supported catalysts : These include magnetically retrievable catalysts and polymers like Amberlyst-70, which simplify product purification and allow for catalyst recycling.[3][4]
-
Q2: Should I use a homogeneous or a heterogeneous catalyst for my pyrazole synthesis?
The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, including scale, need for catalyst recovery, and desired selectivity.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Same phase as reactants (e.g., dissolved in the solvent). | Different phase from reactants (e.g., a solid in a liquid phase). |
| Activity/Selectivity | Often high activity and selectivity due to well-defined active sites.[13] | Can be less selective due to a variety of active sites, but can be highly tuned.[12][13] |
| Catalyst Separation | Difficult and often expensive; may require extraction or distillation.[13] | Simple; typically removed by filtration.[12][13] |
| Reusability | Recycling is often difficult and costly.[13] | Generally straightforward to recover and reuse, promoting cost-effectiveness and sustainability.[12][14][15] |
| Thermal Stability | Often limited stability at high temperatures.[13] | Typically more stable under harsh temperature and pressure conditions.[12] |
| Common Examples | [Cp*IrCl2]2, RuCl2(PPh3)3, Cu(OTf)2.[6][7][16] | Nano-ZnO, Amberlyst-70, Fe3O4@SiO2, natural asphalt-based catalysts.[4][12][15] |
Q3: How does a catalyst influence the regioselectivity in the synthesis of unsymmetrical pyrazoles?
Regioselectivity is a major challenge when reacting unsymmetrical 1,3-dicarbonyl compounds with hydrazines, as two different pyrazole isomers can be formed.[17] The catalyst and reaction conditions play a crucial role in determining the outcome.
-
Mechanism of Action : In acid-catalyzed reactions, the catalyst protonates one of the carbonyl groups. The regioselectivity is influenced by which carbonyl is more readily protonated and attacked by the hydrazine's terminal nitrogen.[2][18]
-
Solvent Effects : The choice of solvent can dramatically alter regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of ethanol has been shown to significantly improve the regioselectivity in favor of the 5-arylpyrazole isomer, with ratios improving to as high as 99:1.[19]
-
Catalyst System : In some advanced methods, the choice of the copper catalyst and base can act as a "switch" to selectively produce one regioisomer over the other from the same starting material.[20]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows little to no formation of the desired pyrazole product after the expected reaction time.
Possible Causes & Solutions:
-
Cause A: Ineffective Catalyst or Conditions. The classical Knorr synthesis often requires an acid catalyst to proceed efficiently.[4] Simply mixing the reactants without a catalyst may result in no reaction.
-
Cause B: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting materials or solvent (e.g., water, other nucleophiles). Heterogeneous catalysts can also lose activity due to fouling or leaching of the active species.[22]
-
Solution: Ensure all starting materials and solvents are pure and dry. If using a heterogeneous catalyst, consider a regeneration step (e.g., washing, calcination) as recommended by the manufacturer or literature. If deactivation persists, investigate potential poisons in your feedstock.[22]
-
-
Cause C: Incorrect Catalyst for the Reaction Type. The chosen catalyst may not be appropriate for the specific transformation. For example, a simple acid catalyst used for a Knorr condensation will not work for a [3+2] cycloaddition of a diazo compound to an alkyne.
-
Solution: Match the catalyst to the reaction mechanism. Cycloadditions often benefit from transition-metal catalysts (e.g., copper, palladium), though some can proceed thermally without any catalyst.[6][16][23][24] Review the literature for catalysts proven to be effective for your specific class of substrates.[4][16]
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Symptoms: NMR or LC-MS analysis of the crude product shows two or more isomeric pyrazole products, making purification difficult and lowering the yield of the desired isomer.
Possible Causes & Solutions:
-
Cause A: Inherently Non-selective Substrates. Unsymmetrical 1,3-diketones have two distinct carbonyl groups that can be attacked by the substituted nitrogen of the hydrazine, leading to a mixture of products.[17][25]
-
Solution 1: Modify Reaction Conditions. As discussed in the FAQ, the solvent can have a profound impact. Switching from ethanol to a fluorinated alcohol like TFE or HFIP can dramatically increase the selectivity for one isomer.[19] See Protocol 2 for a detailed methodology.
-
Solution 2: Adjust pH. The reaction's regioselectivity can be sensitive to pH. Adding a catalytic amount of acid (e.g., H2SO4) or base can alter the nucleophilicity of the hydrazine nitrogens and favor one reaction pathway over the other.[17][18]
-
-
Cause B: Thermodynamic vs. Kinetic Control. The observed product ratio may be the result of a thermodynamically controlled equilibrium.
-
Solution: Try running the reaction at a lower temperature to favor the kinetically formed product. Conversely, running the reaction at a higher temperature for a longer duration might favor the thermodynamically more stable isomer.
-
Issue 3: Difficulty with Catalyst Removal and Product Purification
Symptoms: The final product is contaminated with the catalyst or byproducts, requiring extensive purification steps like column chromatography.
Possible Causes & Solutions:
-
Cause A: Use of a Homogeneous Catalyst. Homogeneous catalysts are notoriously difficult to separate from the reaction mixture.[13]
-
Solution: Switch to a heterogeneous catalyst. Many modern protocols utilize solid catalysts that can be easily filtered off.[12] Options include:
-
-
Cause B: Formation of Colored Impurities. The product appears dark or discolored, often due to side reactions or decomposition of the hydrazine reagent.[26]
-
Solution 1: Acid-Base Extraction. Pyrazoles are weakly basic. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl). The pyrazole will form a water-soluble salt and move to the aqueous phase, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting.[26]
-
Solution 2: Charcoal Treatment. Add activated charcoal to a solution of the crude product, stir for a short period, and then filter through celite to remove the charcoal and adsorbed impurities.[26]
-
Visualizations and Workflows
Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate catalyst based on your synthetic strategy.
Caption: A decision tree for selecting a catalyst class for pyrazole synthesis.
Simplified Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the key steps in the acid-catalyzed Knorr synthesis, highlighting the role of the catalyst.
Caption: The role of an acid catalyst in the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous-Catalyzed Pyrazole Synthesis using Amberlyst-70
This protocol is adapted from methodologies utilizing solid acid catalysts for the condensation of 1,3-diketones and hydrazines.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl compound (10 mmol), the hydrazine derivative (10.5 mmol, 1.05 eq), and a suitable solvent (e.g., ethanol or water, 20 mL).
-
Catalyst Addition: Add Amberlyst-70 (10-15 mol% by weight relative to the dicarbonyl compound). The catalyst is a solid resin and should be handled as such.[4]
-
Reaction Execution: Heat the mixture to reflux (or stir at room temperature, depending on substrate reactivity) and monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the Amberlyst-70 catalyst by simple filtration. Wash the recovered catalyst with the reaction solvent and dry for potential reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Protocol 2: Troubleshooting Poor Regioselectivity via Solvent Modification
This protocol is based on findings that fluorinated alcohols can dramatically enhance regioselectivity in pyrazole formation from unsymmetrical diketones.[19]
-
Identify the Issue: Confirm the formation of a regioisomeric mixture from a trial reaction in a standard solvent like ethanol, using 1H NMR to determine the isomer ratio.
-
Solvent Screening Setup: Set up parallel reactions. In one flask, use the standard solvent (e.g., ethanol). In other flasks, use 2,2,2-trifluoroethanol (TFE) and/or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
-
Reaction Execution: To each flask, add the unsymmetrical 1,3-diketone (1 mmol) and the substituted hydrazine (1.1 mmol). Stir the reactions at room temperature, monitoring by TLC.
-
Analysis: After a set time (e.g., 2-4 hours) or upon completion, take an aliquot from each reaction. Remove the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl3).
-
Compare Ratios: Acquire 1H NMR spectra for each sample. Compare the integration of characteristic peaks for each regioisomer to determine the product ratio in each solvent. A significant improvement in the ratio (e.g., from 60:40 in ethanol to >95:5 in HFIP) indicates successful optimization.[19]
-
Scale-up: Once the optimal solvent is identified, the reaction can be scaled up using the optimized conditions to produce the desired regioisomer with high selectivity.
References
-
Journal of Emerging Technologies and Innovative Research. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC, NIH. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, ACS Publications. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Influence of catalyst proportion on the synthesis of pyranopyrazole. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, NIH. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC, NIH. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]
-
Homogeneous vs Heterogeneous Catalysts. University of Glasgow. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
-
Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. ResearchGate. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
Sources
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- 26. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing pyrazole derivatives. The choice of solvent is a critical, yet often underestimated, parameter that can profoundly dictate the success of your reaction—influencing everything from yield and reaction rate to the regiochemical outcome.
This resource is structured to provide direct, actionable advice. The Troubleshooting Guide addresses common experimental failures in a question-and-answer format, while the Frequently Asked Questions (FAQs) section explores the fundamental principles behind solvent effects.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues encountered during pyrazole synthesis.
Q1: My pyrazole synthesis is giving very low yields. Could the solvent be the problem?
A1: Absolutely. Low yield is a frequent problem directly linked to solvent choice for several reasons. Here’s a systematic approach to troubleshooting:
-
Solubility of Reactants: The primary function of a solvent is to dissolve the reactants, in this case, the 1,3-dicarbonyl compound and the hydrazine derivative.[1] If either starting material has poor solubility in your chosen solvent at the reaction temperature, the reaction will be slow and incomplete.
-
Troubleshooting Step: Observe your reaction mixture. Do you see undissolved solids? If so, consider a solvent with a different polarity. For instance, if you are using a nonpolar solvent like toluene and your reactants are polar, switching to a protic solvent like ethanol or a polar aprotic solvent like DMF could significantly improve solubility and, consequently, the yield.[2]
-
-
Reaction Kinetics vs. Degradation: The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure.
-
Causality: A higher temperature can increase the reaction rate. However, if the temperature is too high, it may lead to the degradation of your starting materials or the desired pyrazole product.
-
Troubleshooting Step: If your reaction in refluxing ethanol (b.p. 78 °C) is sluggish, you might consider switching to a higher-boiling solvent like 1-propanol (b.p. 97 °C) or acetic acid (b.p. 118 °C).[3] Conversely, if you observe the formation of dark tars or multiple unidentified spots on your TLC plate, your reactants may be degrading. In this case, a lower-boiling solvent or running the reaction at a reduced temperature is advisable.[4]
-
-
Catalyst Activity: In acid-catalyzed syntheses, such as the Knorr pyrazole synthesis, the solvent can modulate the catalyst's effectiveness.[5][6]
-
Causality: Protic solvents like ethanol or acetic acid can participate in the proton transfer steps of the mechanism, facilitating the reaction. Acetic acid can often serve as both the solvent and the catalyst.[7][8][9]
-
Troubleshooting Step: If you are running the reaction without a catalyst in a non-acidic solvent, the addition of a catalytic amount of glacial acetic acid can dramatically improve the reaction rate and yield.[3]
-
Q2: I'm getting a mixture of regioisomers. How can I improve selectivity using solvents?
A2: Achieving regioselectivity is one of the most significant challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound. The solvent plays a crucial role in directing which nitrogen atom of the substituted hydrazine attacks which carbonyl group.[10][11]
-
Protic vs. Aprotic Solvents: The ability of a solvent to act as a hydrogen bond donor is a key factor.
-
Causality: Protic solvents (e.g., ethanol, methanol, acetic acid) can stabilize intermediates and transition states through hydrogen bonding. This can favor the formation of one regioisomer over the other. Aprotic solvents (e.g., DMF, DMSO, toluene) lack this ability and may lead to different selectivity outcomes.[12] For example, reactions of β-enamino diketones with phenylhydrazine have shown that protic solvents can favor one regioisomer, while aprotic solvents favor the other.[12]
-
-
Specialized Solvents for High Selectivity: Recent research has highlighted the dramatic effect of fluorinated alcohol solvents.
-
Expert Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer.[13][14] For instance, in one study, switching from ethanol to HFIP improved the regioisomeric ratio from 85:15 to a highly selective 97:3.[13] These solvents possess unique properties that can strongly influence the reaction pathway.
-
-
Kinetic vs. Thermodynamic Control: Solvent choice can influence whether the reaction is under kinetic or thermodynamic control.
-
Troubleshooting Step: Try running the reaction at different temperatures. A lower temperature in a suitable solvent might favor the kinetically controlled product, while a higher temperature could allow the reaction to equilibrate to the more stable, thermodynamically favored regioisomer. Nonpolar solvents are often desirable for kinetically controlled reactions.[15]
-
Q3: My reaction is extremely slow or not going to completion. What solvent should I try?
A3: A slow or stalled reaction is a clear indication that the reaction conditions, particularly the solvent and temperature, are suboptimal.
-
Increase Reaction Temperature: The most straightforward approach is to use a higher-boiling solvent. If ethanol (78 °C) is too slow, consider n-propanol (97 °C), toluene (111 °C), or DMF (153 °C). Monitor the reaction by TLC to ensure the product is stable at these higher temperatures.[4]
-
Switch to a Catalytic Solvent: Using glacial acetic acid as the solvent can accelerate the reaction by providing a high concentration of acid catalyst to promote the condensation and cyclization steps.[16] This is particularly effective for less reactive dicarbonyl compounds.
-
Consider Solvent-Free Conditions: In some cases, removing the solvent altogether and heating the neat reactants (if they are liquids) can lead to a rapid and high-yielding reaction.[17] This is also a "green" chemistry approach that reduces solvent waste.[18][19]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for pyrazole synthesis and why?
A1: The most frequently used solvents are ethanol and glacial acetic acid .
-
Ethanol: It is a versatile, inexpensive, and relatively benign protic solvent that effectively dissolves a wide range of 1,3-dicarbonyls and hydrazines.[14] It facilitates the reaction, often with the addition of a catalytic amount of acid, and its boiling point (78 °C) is suitable for many syntheses.[20]
-
Glacial Acetic Acid: It often serves as both the solvent and the acid catalyst, which simplifies the reaction setup and can drive the reaction to completion, especially for less reactive substrates.[7][16]
-
Other Solvents: DMF, toluene, and methanol are also used depending on the specific solubility requirements and desired reaction temperature.[2][18]
Q2: How does solvent polarity influence the reaction mechanism?
A2: Solvent polarity affects the rates of the individual steps in the pyrazole formation mechanism (initial condensation, cyclization, and dehydration).
-
Mechanism Overview: The reaction typically begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization and then dehydration to form the aromatic pyrazole ring.[5][6][21]
-
Polar Protic Solvents (e.g., Ethanol): These solvents can stabilize charged intermediates and transition states through hydrogen bonding. They can act as proton shuttles, facilitating the proton transfers necessary for both the cyclization and the final dehydration step.
-
Polar Aprotic Solvents (e.g., DMF): These solvents have large dipole moments and can solvate cations well, but they are not hydrogen bond donors. Their use can sometimes alter the regioselectivity compared to protic solvents.[12]
-
Nonpolar Solvents (e.g., Toluene): These are generally less effective unless the reactants are highly nonpolar. They are sometimes used in reactions that require azeotropic removal of water to drive the final dehydration step to completion.
Q3: Are there 'green' or more sustainable solvent alternatives for pyrazole synthesis?
A3: Yes, the development of sustainable synthetic routes is a major focus in modern chemistry.
-
Water: When feasible, water is an ideal green solvent. For certain reactions, micellar catalysis in water can be used to solubilize organic reactants and promote the reaction.[22]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. DESs are often biodegradable, have low toxicity, and can be excellent solvents and catalysts for pyrazole synthesis, leading to accelerated reaction rates and high selectivity.[1]
-
Solvent-Free Reactions: As mentioned in the troubleshooting guide, conducting the reaction without any solvent is a highly effective green strategy.[18][19] This minimizes waste and can simplify product workup.
Section 3: Protocols & Data
Experimental Protocol: General Procedure for Solvent Screening in Pyrazole Synthesis
This protocol outlines a method for synthesizing a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with an emphasis on solvent optimization.
-
Reaction Setup: In separate, appropriately sized round-bottom flasks equipped with magnetic stir bars and reflux condensers, place the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: To each flask, add a different solvent to be tested (e.g., ethanol, acetic acid, toluene, DMF) to achieve a concentration of approximately 0.5 M.
-
Reactant Addition: Add the hydrazine derivative (1.1 eq) to each flask. If the solvent is not acetic acid, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to each flask.[3][23]
-
Heating: Heat the reaction mixtures to a consistent temperature (e.g., 80 °C) or to reflux.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane) and visualize under UV light.[4][23]
-
Workup and Isolation: Once a reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, add water to the reaction mixture to precipitate the crude product.[3]
-
Purification and Analysis: Wash the collected solid with a small amount of cold solvent (e.g., water or ethanol/water mixture).[23] Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[17] Analyze the final product by NMR and determine the yield for each solvent condition to identify the optimal system.
Data Table: Properties of Common Solvents for Pyrazole Synthesis
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Key Characteristics |
| Ethanol | C₂H₅OH | 78 | 24.5 | Protic | Good general-purpose solvent; allows for mild heating.[14] |
| Glacial Acetic Acid | CH₃COOH | 118 | 6.2 | Protic, Acidic | Acts as both solvent and catalyst; good for slow reactions.[7][16] |
| Toluene | C₇H₈ | 111 | 2.4 | Aprotic, Nonpolar | Higher boiling point; allows for azeotropic water removal. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Aprotic, Polar | High boiling point; excellent solvating power for polar compounds.[2] |
| Water | H₂O | 100 | 80.1 | Protic | The ultimate "green" solvent; use is reaction-dependent.[1] |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 74 | 26.7 | Protic | Can dramatically improve regioselectivity.[13][14] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Pyrazole Yield
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Diagram 2: Role of Protic Solvent in Pyrazole Formation
Caption: How protic solvents facilitate pyrazole synthesis.
References
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Bennani, F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sharma, S., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. Available at: [Link]
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Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Pharmaceutics. Available at: [Link]
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Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
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da Silva, J., et al. (2014). Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure. ResearchGate. Available at: [Link]
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Mosslemin, M. H., et al. (2018). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
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Radi, M., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. PubMed. Available at: [Link]
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Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed. Available at: [Link]
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Bennani, F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine and Established Multi-Kinase Inhibitors
This guide provides a comprehensive framework for comparing the novel compound 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine with well-established, clinically relevant multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. For drug development professionals and researchers, this document outlines the essential experimental workflows and data interpretation necessary to characterize the inhibitory potential of this new chemical entity.
Introduction: The Landscape of Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Kinase inhibitors have revolutionized targeted therapy by blocking the activity of these enzymes, thereby impeding tumor growth and progression.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds, including kinase inhibitors.[2][3] this compound is a pyrazole derivative of interest for its potential as a novel kinase inhibitor.
To ascertain its therapeutic potential, a rigorous comparison with existing drugs is paramount. This guide uses three FDA-approved multi-kinase inhibitors as benchmarks:
-
Sorafenib: An oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, impacting both tumor cell proliferation and angiogenesis.[4][5][6] It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and differentiated thyroid carcinoma.[4][7]
-
Sunitinib: A potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, c-KIT, and FLT3.[8][9] Its anti-angiogenic and anti-tumor activities have led to its approval for advanced renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[8][10]
-
Regorafenib: An oral multi-kinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[11][12] It is used to treat metastatic colorectal cancer, GIST, and hepatocellular carcinoma.[12][13]
This guide will detail the methodologies for a head-to-head comparison, focusing on in vitro kinase inhibition and cell-based signaling pathway analysis.
Part 1: In Vitro Kinase Inhibition Profiling
The initial characterization of a potential kinase inhibitor involves determining its potency and selectivity against a panel of purified kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14] A luminescence-based assay that quantifies ATP consumption is a robust and high-throughput method for this purpose.[15]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol outlines a method for determining the IC50 values of this compound and comparator inhibitors against a panel of selected kinases.[15]
Materials:
-
Recombinant kinases of interest (e.g., VEGFR2, PDGFRβ, c-KIT, BRAF)
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (this compound, Sorafenib, Sunitinib, Regorafenib) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 dilutions. Also, prepare a DMSO-only control.
-
Assay Plate Preparation: In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the desired recombinant kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiation of Kinase Reaction: Prepare a master mix containing the kinase-specific substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Data Presentation: Comparative IC50 Values
The results of the in vitro kinase assays should be summarized in a table for easy comparison.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR2 | Experimental Data | Known Value | Known Value | Known Value |
| PDGFRβ | Experimental Data | Known Value | Known Value | Known Value |
| c-KIT | Experimental Data | Known Value | Known Value | Known Value |
| BRAF | Experimental Data | Known Value | Known Value | Known Value |
| RAF1 | Experimental Data | Known Value | Known Value | Known Value |
| ... (other kinases) | Experimental Data | Known Value | Known Value | Known Value |
Part 2: Cell-Based Assessment of Kinase Inhibition
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are crucial for understanding a compound's effects in a more physiologically relevant context.[18] These assays can confirm target engagement in a cellular environment and assess the downstream consequences of kinase inhibition. Western blotting is a widely used technique to measure changes in the phosphorylation status of key signaling proteins.[19]
Experimental Protocol: Western Blot Analysis of MAPK/ERK Pathway Inhibition
This protocol describes how to assess the inhibitory effect of the test compounds on the MAPK/ERK signaling pathway, a common target of the comparator drugs, by measuring the phosphorylation of ERK.[19]
Materials:
-
Cancer cell line known to have an active MAPK/ERK pathway (e.g., HT-29)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Treat the cells with varying concentrations of the test compounds or DMSO control for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to remove debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like β-Actin.[19]
-
Normalize the phospho-ERK signal to the total ERK signal and then to the loading control.
-
Caption: The MAPK/ERK signaling pathway and points of inhibition by multi-kinase inhibitors.
Data Presentation: Comparative Cellular Activity
The results from the Western blot analysis can be summarized to compare the cellular potency of the inhibitors.
| Parameter | This compound | Sorafenib | Sunitinib | Regorafenib |
| p-ERK Inhibition (IC50, nM) | Experimental Data | Known Value | Known Value | Known Value |
| Cell Viability (GI50, µM) | Experimental Data | Known Value | Known Value | Known Value |
Comparative Summary and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By performing head-to-head comparisons with established drugs like Sorafenib, Sunitinib, and Regorafenib, researchers can gain valuable insights into its potency, selectivity, and cellular activity.
The in vitro kinase profiling will reveal the primary targets of the novel compound and allow for a direct comparison of its inhibitory activity against key kinases involved in cancer progression. The cell-based assays will then validate these findings in a biological context, demonstrating the compound's ability to modulate critical signaling pathways and affect cell viability.
Should this compound demonstrate a promising profile, further studies, including broader kinase screening, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments, will be warranted to fully elucidate its therapeutic potential. This systematic approach ensures a thorough and objective evaluation, paving the way for the potential development of a new targeted therapy.
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A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Research
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, pyrazole derivatives have emerged as a particularly promising class of molecules.[1][2][3] Their unique five-membered ring structure, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of potent and selective anticancer agents.[3][4] This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines, supported by experimental data from recent literature. We will delve into the structure-activity relationships that govern their efficacy and provide a detailed protocol for a standard cytotoxicity assay to empower researchers in their own investigations.
The Versatility of the Pyrazole Scaffold in Oncology
Pyrazole and its derivatives have garnered considerable attention in medicinal chemistry, underscored by their presence in numerous FDA-approved drugs for cancer treatment, including Crizotinib and Avapritinib.[4] The anticancer prowess of these compounds stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[1][2][5] These targets include, but are not limited to, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][4] The therapeutic potential of pyrazole derivatives is further enhanced by the relative ease of their synthesis and the ability to modify their core structure to optimize activity and selectivity.[6][7]
Comparative Cytotoxicity of Pyrazole Derivatives
The cytotoxic potential of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several recently reported pyrazole derivatives across a panel of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference |
| Indole-Pyrazole Hybrids (33 & 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin (24.7–64.8 µM) | [1] |
| Benzoxazine-Pyrazole Hybrids (22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | [1] |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivative (24) | A549, HCT116 | 8.21, 19.56 | - | [1] |
| Pyrazole-linked Benzothiazole-β-naphthol (60, 61, 62) | A549, HeLa, MCF7 | 4.63 - 5.54 | - | [1] |
| Fused Pyrazole Derivative (50) | HepG2 | 0.71 | Erlotinib (10.6 µM), Sorafenib (1.06 µM) | [2] |
| Pyrazole Carbaldehyde Derivative (43) | MCF7 | 0.25 | Doxorubicin (0.95 µM) | [2] |
| Ferrocene-Pyrazole Hybrid (47c) | HCT-116 | 3.12 | - | [4] |
| Pyrazolo[1,5-a]pyrimidine (34d) | HeLa, DU-145 | 10.41, 10.77 | Doxorubicin (9.76, 9.00 µM) | [4] |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 | - | [8] |
| PTA-1 | Jurkat | 0.32 | - | [9] |
This table is a curated selection and not exhaustive of all published data.
The data clearly demonstrates the broad-spectrum anticancer activity of pyrazole derivatives. For instance, the benzoxazine-pyrazole hybrids (compounds 22 and 23) exhibit potent cytotoxicity with IC50 values in the low micromolar range across multiple cell lines, comparable to the standard drug etoposide.[1] Similarly, a fused pyrazole derivative (compound 50) showed superior cytotoxicity against HepG2 cells when compared to the established drugs erlotinib and sorafenib.[2] It is also noteworthy that some derivatives, like the pyrazole-linked benzothiazole-β-naphthols, have been shown to be non-toxic to normal cell lines, highlighting their potential for selective cancer cell targeting.[1]
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of many pyrazole derivatives are mediated through the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[9][10] Flow cytometry analysis has revealed that certain pyrazole derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, thereby preventing cell division and proliferation.[1] For example, compound PTA-1 was found to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations.[9]
Below is a simplified representation of a common apoptotic pathway that can be triggered by cytotoxic compounds.
Caption: Simplified signaling pathway of pyrazole-induced apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[10][11][12] The assay relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazole derivative in culture medium. It is advisable to perform serial dilutions to obtain a range of concentrations (e.g., 3, 6.25, 12.5, 25, 50, 100 µM).[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).[14]
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.[10][15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
The following diagram illustrates the workflow of the MTT assay.
Caption: Experimental workflow of the MTT cytotoxicity assay.
Conclusion
Pyrazole derivatives represent a rich source of potential anticancer agents with diverse mechanisms of action. The structure-activity relationship studies continuously guide the design of new compounds with enhanced potency and selectivity.[5][16] The comparative data presented in this guide highlights the significant cytotoxic effects of various pyrazole derivatives against a multitude of cancer cell lines. The provided experimental protocol for the MTT assay serves as a foundational method for researchers to evaluate the cytotoxic properties of novel compounds in their own laboratories. As research in this field progresses, pyrazole-based compounds will undoubtedly continue to be a major focus in the development of next-generation cancer therapeutics.
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A Comparative Efficacy Analysis of Chlorophenyl-Substituted Pyrazoles and Their Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the synthesis of novel therapeutic agents. Its versatility has led to a broad spectrum of pharmacological activities, from anti-inflammatory to anticancer and antimicrobial effects.[1][2] Within this diverse chemical space, the strategic substitution on the pyrazole core is paramount in dictating biological efficacy. This guide provides an in-depth, evidence-based comparison of chlorophenyl-substituted pyrazoles against other analogs, elucidating the nuanced structure-activity relationships (SAR) that underpin their therapeutic potential.
The Strategic Importance of the Chlorophenyl Moiety
The introduction of a chlorophenyl group to the pyrazole nucleus is a common and often pivotal modification in medicinal chemistry. The chlorine atom, being a halogen, imparts several key physicochemical properties to the molecule. Its electron-withdrawing nature can modulate the electron density of the pyrazole ring system, influencing its interaction with biological targets.[2] Furthermore, the lipophilicity of the chlorophenyl group can enhance membrane permeability and improve pharmacokinetic profiles. This guide will explore, through experimental data, how these properties translate into tangible differences in efficacy when compared to other substituted and unsubstituted pyrazole analogs.
Comparative Efficacy in Oncology: A Case Study in Glioma
Glioblastoma, an aggressive brain tumor, remains a significant therapeutic challenge. The PI3K/AKT/mTOR signaling pathway is a frequently dysregulated pathway in this malignancy, making it a prime target for drug development. A notable example of a chlorophenyl-substituted pyrazole in this context is a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.
One particular compound from this series, designated as 4j , has demonstrated promising anti-glioma properties.[3][4] In a kinase screen against 139 purified kinases, compound 4j exhibited low micromolar inhibitory activity against AKT2/PKBβ, a key node in the oncogenic AKT signaling pathway.[3][5][6] This targeted inhibition translated into potent cytotoxic effects against primary patient-derived glioblastoma cells and 3D neurospheres.[3][6]
Table 1: Comparative Anti-Glioma Activity of Compound 4j
| Cell Line/Assay | Metric | Value | Reference |
| Glioblastoma Cell Lines | EC50 | Potent (specific value not provided in abstract) | [3][6] |
| 3D Neurosphere Formation | Inhibition | Yes | [3][5] |
| Non-cancerous cells | Cytotoxicity | Significantly less than against glioma cells | [3][4] |
The efficacy of compound 4j underscores the potential of the chlorophenyl substitution in designing targeted anticancer agents. While a direct comparison with other analogs was not the primary focus of the initial study, the potent and selective activity of this compound provides a strong rationale for further investigation into the role of the chlorophenyl group in AKT inhibition.
Anti-Inflammatory Activity: The Legacy of Celecoxib
Perhaps the most well-known example of a chlorophenyl-substituted pyrazole is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[7][8] The diaryl-heterocyclic structure of Celecoxib, featuring a 4-sulfonamidophenyl group at the 1-position and a 4-tolyl and a trifluoromethyl group at the adjacent 5- and 3-positions of the pyrazole ring, is crucial for its COX-2 selectivity. The chlorophenyl moiety is not directly present in Celecoxib, but many of its derivatives and other pyrazole-based anti-inflammatory agents incorporate this feature.
Studies on other pyrazole analogs have shown that substitutions on the phenyl rings can significantly impact COX-2 inhibitory activity and selectivity. For instance, analogs with benzotiophenyl and carboxylic acid moieties have been reported to inhibit COX-2 more effectively than Celecoxib.[1][9] This highlights that while the core pyrazole scaffold is important, the nature and position of substituents are key determinants of biological activity. The development of potent anti-inflammatory drugs often involves a dual inhibition of COX and lipoxygenase (LOX).[1][9]
Antimicrobial and Other Biological Activities
The utility of chlorophenyl-substituted pyrazoles extends beyond oncology and inflammation. Numerous studies have reported their efficacy as antimicrobial agents. For example, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated very good antifungal activity against pathogenic fungal strains and interesting activity against Mycobacterium tuberculosis.[10] In another study, chlorophenyl-substituted pyrazolone derivatives showed exceptional antimicrobial and antifungal activities, with one compound exhibiting superior anticancer activity against HepG2 liver carcinoma cells.[11][12]
Furthermore, in the realm of neuroscience, the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) served as a lead compound for the development of cannabinoid receptor (CB1) antagonists.[13][14] The structure-activity relationship studies in this series revealed that a para-substituted phenyl ring at the 5-position, which includes a chlorophenyl group, is a structural requirement for potent and selective CB1 receptor antagonistic activity.[13]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (for anticancer activity)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as AKT2.
Methodology:
-
Reagents and Materials: Purified recombinant kinase (e.g., AKT2), kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the compound in the assay buffer.
-
Assay Procedure:
-
Add the kinase and substrate peptide to the wells of a microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression analysis.
Causality Behind Experimental Choices: The use of a purified recombinant kinase allows for the direct assessment of the compound's effect on the target enzyme, eliminating confounding factors from a cellular environment. The dose-response curve is essential for determining the potency of the inhibitor.
Cell Viability Assay (MTT Assay for cytotoxicity)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Culture: Plate the desired cancer cell line (e.g., glioblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Self-Validating System: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) is crucial for validating the assay results.
Visualizing the Underlying Mechanisms
To better understand the biological context of the compounds discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation, is often targeted in cancer therapy.
Caption: A generalized workflow for assessing the efficacy of novel drug candidates from synthesis to clinical trials.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the chlorophenyl substitution is a valuable strategy in the design of potent and selective pyrazole-based therapeutic agents. From targeted anticancer compounds that inhibit key signaling pathways to anti-inflammatory and antimicrobial agents, the presence of a chlorophenyl moiety often correlates with enhanced biological activity.
However, it is crucial to recognize that the overall efficacy of a pyrazole derivative is a result of the complex interplay of all its substituents. While this guide has highlighted the significant role of the chlorophenyl group, further head-to-head comparative studies with a wider range of analogs are necessary to fully delineate the structure-activity relationships for different biological targets. Future research should focus on systematic modifications of the pyrazole scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective drugs for a variety of diseases.
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da Silva, A. C., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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A Senior Application Scientist's Guide to Robust In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the establishment of a robust and reliable in vitro assay. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of an in vitro assay for 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a novel pyrazole-class compound with therapeutic potential. While the specific biological target of this molecule is under active investigation, its structural similarity to known kinase inhibitors warrants the development of a kinase inhibition assay. This guide will therefore focus on the validation of a biochemical kinase assay, comparing a traditional radiometric assay with a contemporary fluorescence-based method.
The principles and methodologies detailed herein are grounded in established regulatory guidelines, including the ICH Q2(R1) Validation of Analytical Procedures, to ensure scientific integrity and data reliability.[1][2][3][4][5]
The Rationale Behind Assay Selection: Why Kinases?
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[6] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Given the structural alerts within this compound, a logical first step is to assess its activity against a panel of clinically relevant kinases. For the purpose of this guide, we will hypothesize that our target of interest is a generic Tyrosine Kinase (TK).
Comparative Methodologies for Kinase Inhibition Assays
The selection of an appropriate assay technology is a critical decision that balances sensitivity, throughput, cost, and biological relevance. Here, we compare two widely used platforms for measuring kinase activity: the traditional ³²P-Radiometric Filter Binding Assay and the more modern Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay .
Methodology 1: ³²P-Radiometric Filter Binding Assay
This classical method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate peptide or protein by the kinase.
-
Reaction Setup: In a 96-well plate, combine the following in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20):
-
Tyrosine Kinase (TK) enzyme (e.g., 5-10 nM final concentration).
-
Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or a known reference inhibitor (e.g., Staurosporine).
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1, 0.2 mg/mL).
-
-
Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (e.g., 10 µM final ATP concentration with a specific activity of ~500 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Methodology 2: Lanthanide-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous (no-wash) assay format relies on the proximity of a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled substrate (acceptor). Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
Reaction Setup: In a low-volume 384-well plate, combine the following in kinase buffer:
-
TK enzyme (e.g., 1-5 nM final concentration).
-
Varying concentrations of this compound or a reference inhibitor.
-
Fluorescently labeled substrate peptide (e.g., biotin-Poly(Glu, Tyr)-Alexa Fluor 647).
-
-
Initiation: Start the reaction by adding ATP (e.g., 10 µM final concentration).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Terminate the kinase reaction and initiate the detection phase by adding a "stop & detect" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and a Europium-labeled anti-phosphotyrosine antibody.
-
Signal Reading: After a further 60-minute incubation at room temperature to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader (excitation at ~340 nm, emission at both ~615 nm for Europium and ~665 nm for Alexa Fluor 647).
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Determine the percent inhibition and IC50 values as described for the radiometric assay.
Visualizing the Assay Workflows
Caption: Comparative workflows for Radiometric and TR-FRET kinase assays.
Comparative Validation Data
A critical aspect of assay validation is the demonstration of its suitability for its intended purpose.[3] Key validation parameters are summarized below in a hypothetical comparison between the two assay formats for this compound.
| Parameter | ³²P-Radiometric Assay | TR-FRET Assay | Commentary |
| IC50 for Cmpd X | 150 ± 25 nM | 165 ± 18 nM | Both assays yield comparable potency measurements, indicating concordance. |
| Z'-factor | 0.75 | 0.82 | A Z'-factor > 0.5 indicates an excellent assay. The TR-FRET assay shows a slightly larger assay window. |
| Signal-to-Background | > 20 | > 10 | The radiometric assay often has a very low background, leading to a high signal-to-background ratio. |
| Throughput | Low (96-well) | High (384-well) | The homogeneous nature of the TR-FRET assay makes it more amenable to high-throughput screening. |
| Reagent Cost | Moderate (radioisotopes) | High (proprietary reagents) | TR-FRET reagents can be expensive, but this may be offset by savings in labor and waste disposal. |
| Safety Concerns | High (radioisotope handling) | Low | The TR-FRET assay avoids the need for radioactive materials and associated safety protocols. |
| Interference | Low | Potential for compound fluorescence interference. | Compounds that fluoresce at the emission wavelengths of the donor or acceptor can interfere with TR-FRET assays. |
In-Depth Discussion of Validation Parameters
-
Specificity and Selectivity: While not explicitly shown in the table, assay specificity would be confirmed by demonstrating a lack of inhibition against a structurally related but functionally distinct enzyme. Selectivity is demonstrated by profiling the compound against a panel of other kinases.
-
Precision (Repeatability and Intermediate Precision): Both assays should demonstrate low variability, with coefficients of variation (CVs) for replicate measurements typically below 15%. Intermediate precision is assessed by running the assay on different days with different operators and reagent lots.
-
Accuracy: Accuracy is determined by spiking known concentrations of a reference inhibitor into the assay and measuring the recovery.
-
Robustness: The robustness of the assay is tested by making small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentrations) and observing the effect on the results.
Signaling Pathway Context
Caption: Inhibition of a generic tyrosine kinase signaling pathway.
Conclusion and Recommendations
Both the ³²P-radiometric and TR-FRET assays are valid and reliable methods for determining the inhibitory activity of this compound against a target kinase.
-
The ³²P-radiometric assay remains a "gold standard" due to its direct measurement of enzymatic activity and low susceptibility to compound interference. However, its low throughput and reliance on radioactivity make it less suitable for large-scale screening campaigns.
-
The TR-FRET assay offers significant advantages in terms of throughput, safety, and automation-friendliness. While potential compound interference needs to be considered and controlled for, its performance characteristics make it the preferred choice for primary screening and lead optimization efforts.
For the initial characterization and validation of a novel compound like this compound, it is often prudent to use an orthogonal assay approach. Confirming the IC50 value in both a radiometric and a TR-FRET assay provides a high degree of confidence in the data. As a project progresses towards high-throughput screening, the TR-FRET methodology presents a more scalable and efficient path forward.
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A Comparative Guide to the Inhibitory Profile of Pyrazole-Based Compounds
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and ability to interact with a diverse range of biological targets.[1] This guide provides an in-depth comparative analysis of the inhibitory profiles of prominent pyrazole-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the nuanced differences between these compounds, exploring their target selectivity, potency, and the experimental methodologies used to characterize them.
Comparative Inhibitory Profiles
The inhibitory potency and selectivity of pyrazole-based compounds vary significantly depending on their chemical structure and the biological target. The following table summarizes the inhibitory activities of several key examples, including kinase inhibitors, cyclooxygenase (COX) inhibitors, and a cannabinoid receptor antagonist.
| Compound | Class | Primary Target(s) | IC50 / Ki | Selectivity |
| Anlotinib | Kinase Inhibitor | VEGFR2, VEGFR3, FGFR1, PDGFRβ, c-Kit | VEGFR2: 0.2 nM (IC50) VEGFR3: 0.7 nM (IC50) FGFR1: 11.7 ± 4.1 nM (IC50) PDGFRβ: 8.7 ± 3.4 nM (IC50) c-Kit: 14.8 nM (IC50) | Multi-targeted, with high potency for VEGFRs.[2][3][4] |
| Celecoxib | COX Inhibitor | COX-2 | COX-1: 2.8 µM (IC50) COX-2: 91 nM (IC50) | ~30-fold selective for COX-2 over COX-1.[5] |
| Deracoxib | COX Inhibitor | COX-2 | Canine COX-1: >100 µM (IC50) Canine COX-2: 0.07-0.15 µM (IC50) | Highly selective for COX-2.[4] |
| SC-560 | COX Inhibitor | COX-1 | COX-1: 9 nM (IC50) COX-2: 6.3 µM (IC50) | ~700-fold selective for COX-1 over COX-2.[5] |
| Rimonabant | Cannabinoid Receptor Antagonist | CB1 Receptor | CB1: 1.8 nM (Ki) CB2: 514 nM (Ki) | ~285-fold selective for CB1 over CB2.[6] |
Note on Data Interpretation: The provided IC50 and Ki values are sourced from various studies and may have been determined under different experimental conditions. For a direct and precise comparison, it is recommended to evaluate compounds under identical assay conditions.
Structure-Activity Relationship (SAR) Insights
The diverse inhibitory profiles of pyrazole-based compounds are a direct result of the specific substitutions on the pyrazole ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved inhibitors.
Pyrazole-Based Kinase Inhibitors
For pyrazole-based kinase inhibitors like Anlotinib, the substitutions on the pyrazole ring and linked aromatic systems are critical for achieving potent and selective inhibition. The pyrazole core often acts as a scaffold to correctly orient the pharmacophoric groups within the ATP-binding pocket of the target kinase.[7] Modifications to the N-aryl and C-aryl substituents can significantly impact potency and selectivity against different kinases such as VEGFR, FGFR, and PDGFR.[8]
Diarylpyrazole COX Inhibitors
The selectivity of diarylpyrazole COX inhibitors for COX-1 versus COX-2 is largely determined by the substituent at the para-position of one of the aryl rings. For selective COX-2 inhibitors like Celecoxib and Deracoxib, a sulfonamide or a similar polar group is a key feature.[9][10] This group can interact with a side pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.[11] Conversely, compounds like SC-560, which lack this bulky para-substituent, can fit more readily into the narrower active site of COX-1, leading to their COX-1 selectivity.[12]
Pyrazole Cannabinoid Receptor Antagonists
In the case of pyrazole-based cannabinoid receptor antagonists such as Rimonabant, key structural features for potent and selective CB1 antagonism include:
-
A para-substituted phenyl ring at the 5-position of the pyrazole.
-
A carboxamido group at the 3-position.
Modifications to these positions have been extensively explored to modulate the affinity and selectivity for CB1 and CB2 receptors.[15][16]
Signaling Pathway Inhibition
The therapeutic effects and potential side effects of these pyrazole-based inhibitors are a direct consequence of their modulation of specific signaling pathways.
VEGFR Signaling Pathway and Anlotinib
Anlotinib exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR2.[3] This inhibition blocks the downstream signaling cascade, including the phosphorylation of ERK, thereby preventing endothelial cell proliferation, migration, and tube formation.[14][15]
Caption: COX inhibitors block prostaglandin synthesis.
Endocannabinoid Signaling Pathway and Rimonabant
Rimonabant acts as an antagonist or inverse agonist at the CB1 receptor, blocking the signaling of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). [10]This disruption of the endocannabinoid system leads to reduced appetite and other metabolic effects. [13][17]
Caption: Rimonabant blocks the CB1 receptor in the endocannabinoid system.
Experimental Protocols
The characterization of these pyrazole-based inhibitors relies on robust and well-validated in vitro assays. The following are generalized protocols for determining the inhibitory activity of these compounds.
In Vitro Kinase Inhibition Assay (for Anlotinib)
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR2.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of Anlotinib in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Kinase Reaction: In a microplate, combine the kinase (e.g., recombinant VEGFR2), a specific peptide substrate, and the diluted Anlotinib.
-
Initiation: Start the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro COX Inhibition Assay (for Celecoxib, Deracoxib, SC-560)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: Workflow for an in vitro COX inhibition assay.
Methodology:
-
Enzyme Preparation: Use purified recombinant COX-1 and COX-2 enzymes.
-
Compound Incubation: In separate reactions for each enzyme, pre-incubate the enzyme with various concentrations of the test compound (e.g., Celecoxib, Deracoxib, or SC-560).
-
Reaction Initiation: Add arachidonic acid as the substrate to start the reaction.
-
Reaction Termination: After a set incubation time, stop the reaction.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using methods such as ELISA or mass spectrometry. [18]6. IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cannabinoid Receptor Binding Assay (for Rimonabant)
This assay measures the affinity of a compound for the CB1 and CB2 receptors.
Caption: Workflow for a cannabinoid receptor binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either the CB1 or CB2 receptor.
-
Competitive Binding: Incubate the membranes with a known radiolabeled cannabinoid receptor ligand and increasing concentrations of the unlabeled test compound (Rimonabant).
-
Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the development of potent and selective inhibitors for a wide range of therapeutic targets. This guide has provided a comparative overview of the inhibitory profiles of key pyrazole-based compounds, highlighting the structural features that govern their activity and the experimental methods used for their characterization. By understanding these fundamental principles, researchers can continue to leverage the versatility of the pyrazole nucleus to design the next generation of targeted therapeutics.
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A Researcher's Guide to Rigorous Cross-Validation of Pyrazole Bioactivity
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4][5][6][7] The journey from a promising pyrazole-based hit compound to a validated lead molecule, however, is paved with rigorous experimental scrutiny. A critical and often underestimated aspect of this journey is the robust cross-validation of initial bioactivity data. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to design and execute a comprehensive cross-validation strategy for pyrazole bioactivity, with a particular focus on their prevalent role as kinase inhibitors.[8][9]
The principle of cross-validation in experimental biology hinges on the use of orthogonal assays—distinct methods that interrogate the same biological question through different physical principles and experimental readouts.[10][11][12] This multi-pronged approach is essential to build a compelling case for a compound's specific on-target activity and to eliminate false positives that can arise from assay-specific artifacts.[12][13] A successful cross-validation cascade not only confirms the initial finding but also deepens our understanding of the compound's mechanism of action in a physiologically relevant context.
This guide will walk you through a three-tiered experimental workflow, starting from a primary biochemical screen and progressing through essential cell-based orthogonal assays to solidify the evidence for your pyrazole's bioactivity.
The Cross-Validation Workflow: A Triad of Evidentiary Support
A robust validation strategy for a novel pyrazole kinase inhibitor should not rely on a single experiment. Instead, it should be built upon a foundation of corroborating evidence from a series of orthogonal assays that progressively increase in biological complexity. This workflow minimizes the risk of being misled by artifacts and provides a more holistic understanding of the inhibitor's behavior.
Figure 1: A schematic representation of the orthogonal assay workflow for validating the bioactivity of a pyrazole kinase inhibitor.
Tier 1: Primary Screening - The Biochemical Kinase Inhibition Assay
The initial exploration of a pyrazole's bioactivity often begins with a biochemical assay. This in vitro method provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (e.g., a generic peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test pyrazole compounds and a known inhibitor (positive control) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the pyrazole compounds in DMSO.
-
In a 384-well plate, add the kinase buffer containing the test compounds.
-
Add a solution containing the target kinase and its substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[16] Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Causality and Interpretation: A low IC50 value in this assay suggests that the pyrazole compound is a potent inhibitor of the target kinase's enzymatic activity in a purified system. However, this does not confirm its activity in a cellular environment, where factors like cell permeability and off-target effects come into play.
Tier 2: Cross-Validation - Cellular Target Engagement Assays
The next critical step is to verify that the pyrazole compound can enter living cells and bind to its intended kinase target. Target engagement assays provide this crucial piece of evidence.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[8][17][18][19][20]
Materials:
-
Cultured cells expressing the target kinase
-
Test pyrazole compounds and a known inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Western blotting reagents and a specific antibody against the target kinase
Procedure:
-
Treat cultured cells with various concentrations of the pyrazole compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.[8]
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the compound concentration.[8]
Causality and Interpretation: An increase in the melting temperature (Tm) or a higher amount of soluble protein at a given temperature in the presence of the pyrazole compound indicates that it binds to and stabilizes the target kinase within the cell. This provides strong evidence of intracellular target engagement.
Experimental Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[1][2][5][7][9]
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase
-
Test pyrazole compounds
-
Nano-Glo® substrate and extracellular NanoLuc® inhibitor
-
Opti-MEM™ I medium
-
White, 96- or 384-well assay plates
Procedure:
-
Seed the NanoLuc®-tagged cells in the assay plates.
-
Prepare serial dilutions of the pyrazole compounds.
-
Add the NanoBRET™ tracer and the test compounds to the cells and incubate.
-
Add the Nano-Glo® substrate and extracellular inhibitor solution.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of dual-filtered luminescence measurements within 10 minutes.[5]
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the pyrazole compound, allowing for the determination of intracellular affinity (IC50).
Causality and Interpretation: A potent IC50 value in the NanoBRET™ assay provides quantitative evidence of the pyrazole compound's ability to bind to the target kinase in living cells in real-time. This orthogonal method, based on a different physical principle than CETSA®, strongly corroborates the target engagement findings.
Tier 3: Cross-Validation - Cellular Phenotypic Response Assays
Confirming target engagement is a significant milestone. The final tier of cross-validation aims to link this target binding to a functional cellular outcome, thereby establishing a clear structure-activity relationship.
Experimental Protocol 1: Cell-Based Phosphorylation Assay (Western Blotting)
This assay measures the phosphorylation status of a known downstream substrate of the target kinase, providing a direct readout of the kinase's activity within a cellular signaling pathway.[21][22][23][24]
Materials:
-
Cultured cells with a well-defined signaling pathway involving the target kinase
-
Activator of the signaling pathway (e.g., a growth factor)
-
Test pyrazole compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents, including a phospho-specific antibody for the downstream substrate and an antibody for the total substrate protein.
Procedure:
-
Seed cells and, if necessary, serum-starve them to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the pyrazole compound for a defined period.
-
Stimulate the cells with the appropriate activator to induce phosphorylation of the downstream substrate.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of the phosphorylated substrate and the total substrate protein.
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate.
Causality and Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with the pyrazole compound demonstrates that the compound is not only engaging its target but also inhibiting its catalytic activity within the complex cellular machinery.
Experimental Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
If the target kinase is involved in cell survival or proliferation, a cell viability assay can provide a phenotypic endpoint to the cross-validation cascade. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[3][4][25][26][27]
Materials:
-
Cancer cell line known to be dependent on the target kinase's activity
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazole compounds for a specified duration (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4][25]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Causality and Interpretation: A potent GI50 value that correlates with the IC50 values obtained in the target engagement and phosphorylation assays provides the ultimate validation: the pyrazole compound's on-target inhibition leads to the expected cellular phenotype.
Data Presentation and Comparative Analysis
To facilitate a clear and objective comparison of the bioactivity of different pyrazole derivatives, all quantitative data should be summarized in a structured table.
| Compound | Biochemical IC50 (nM) (ADP-Glo™) | Cellular Target Engagement IC50 (nM) (NanoBRET™) | Cellular Phosphorylation IC50 (nM) (Western Blot) | Cell Viability GI50 (nM) (MTT Assay) |
| Pyrazole A | 15 | 50 | 75 | 150 |
| Pyrazole B | 500 | >10,000 | >10,000 | >10,000 |
| Pyrazole C | 25 | 80 | 120 | 5000 |
| Positive Control | 10 | 30 | 50 | 100 |
Table 1: Hypothetical comparative bioactivity data for three pyrazole compounds and a positive control across the cross-validation workflow.
Analysis of Hypothetical Data:
-
Pyrazole A demonstrates a consistent and correlated activity profile across all assays, with increasing IC50/GI50 values as the assay complexity increases. This is the hallmark of a promising on-target inhibitor.
-
Pyrazole B shows weak activity in the biochemical assay and no significant activity in the cellular assays, suggesting it may be a false positive from the primary screen or has poor cell permeability.
-
Pyrazole C displays good biochemical and cellular target engagement but a significant drop-off in the cell viability assay. This could indicate that while it hits its target, the inhibition of this specific kinase is not sufficient to induce cell death in this cell line, or there might be other cellular compensation mechanisms at play.
Conclusion: The Power of a Self-Validating System
The journey of a pyrazole from a hit to a lead is a testament to the power of meticulous scientific investigation. By embracing a cross-validation strategy built on a foundation of orthogonal assays, researchers can build a robust and compelling case for their compound's bioactivity. This approach, which emphasizes the "why" behind each experimental choice, creates a self-validating system that instills confidence in the data and paves the way for the successful development of novel pyrazole-based therapeutics. The convergence of evidence from biochemical, target engagement, and phenotypic assays is the gold standard for validating the biological activity of any small molecule, and the pyrazole scaffold is no exception.
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- 22. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 126417-82-1), a compound frequently utilized in scientific research and development.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The guidance herein is synthesized from an analysis of the compound's known hazards, its chemical structure, and established best practices for hazardous waste management.
Part 1: Core Principle - A Proactive Risk Assessment
Effective disposal begins long before the waste container is filled. It starts with a thorough understanding of the substance's inherent risks. This compound is not a benign substance; its chemical structure necessitates a cautious approach.
-
The Chlorophenyl Group: The presence of a chlorinated benzene ring marks this compound as a halogenated organic. Such compounds can be persistent in the environment and may generate hazardous byproducts, such as hydrochloric acid, during improper incineration.[2][3] This chemical feature is the primary driver for its segregation into a specific waste stream.
-
The Pyrazole-Amine Moiety: Pyrazole derivatives are known for their wide range of biological activities.[4] While this makes them valuable in research, it also means they should be handled as potentially bioactive substances whose toxicological and ecological effects may not be fully understood.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the immediate hazards associated with this compound.[1][5]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Data sourced from PubChem and Synquest Labs Safety Data Sheet.[1][5] |
Based on this profile, all waste streams containing this compound must be treated as hazardous. Under no circumstances should this chemical or its solutions be disposed of down the drain or in general solid waste. [6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This section outlines the procedural steps for safely collecting and storing waste containing this compound. The process is designed to prevent accidental exposure and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure solid, solutions, or waste), ensure appropriate PPE is worn. This is a non-negotiable baseline for safety.[3][7]
-
Eye Protection: Wear approved safety goggles or glasses to protect against dust particles and splashes.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1][2]
-
Body Protection: A standard lab coat should be worn.[3]
-
Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation.[1][3]
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste complicates the final disposal process, often increasing costs.
-
Solid Waste Stream:
-
What to Collect: Unused or expired solid this compound, and any materials grossly contaminated with the solid, such as weighing papers, contaminated gloves, or absorbent pads used for cleaning minor spills.[6][8]
-
Container: Collect in a clearly labeled, sealable, and chemically compatible solid waste container (e.g., a high-density polyethylene (HDPE) pail).[6]
-
-
Liquid Waste Stream (Halogenated):
-
What to Collect: Any solutions containing the compound, such as stock solutions in organic solvents (e.g., DMSO) or reaction mixtures.
-
Container: Use a dedicated, sealed, and clearly labeled container for halogenated liquid chemical waste .[6] Suitable containers include HDPE or glass bottles with secure, tight-fitting lids.[6] Leave at least 10% headspace to allow for vapor expansion.[6]
-
Step 3: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage, transport, and final disposal.[6]
-
Container Requirements:
-
Labeling Protocol:
-
All containers must be clearly labeled with the words "HAZARDOUS WASTE."
-
The label must include the full chemical name: "this compound."
-
List all constituents and their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Harmful," "Irritant") and display the GHS07 pictogram.
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
-
Step 4: Storage and Final Disposal
-
Interim Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from heat or ignition sources.[1][6] Segregate containers from incompatible materials.[6]
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by qualified professionals.[6][8] The recommended and most common method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic gases.[1][8] Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
-
National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem Compound Database. Retrieved from [Link]
- Synquest Labs. (n.d.). 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole - Safety Data Sheet.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- (n.d.). Safety in the chemical laboratory. COPYRIGHTED MATERIAL.
- CymitQuimica. (n.d.). Safety Data Sheet.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]
- Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
